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  • Product: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
  • CAS: 51726-50-2

Core Science & Biosynthesis

Foundational

The Biological Versatility of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this privileged class, 6-Ethoxy-4-hydroxyquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this privileged class, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest for drug discovery and development. Its structural architecture, featuring the 4-hydroxyquinoline-3-carboxylic acid core, suggests a compelling potential for therapeutic applications, drawing parallels with established pharmacophores. This technical guide provides a comprehensive overview of the predicted biological activities of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, grounded in the extensive research on analogous structures. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, elucidating the likely mechanisms of action and providing detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, both natural and synthetic. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric landscape for molecular interactions, making it a highly successful scaffold in the design of therapeutic agents. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is the foundational structure of the highly successful quinolone class of antibiotics, underscoring its inherent potential for biological activity.[1][2] The addition of an ethoxy group at the 6-position of this core structure in 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

This guide will explore the probable biological activities of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid by drawing on the wealth of data available for its structural relatives. We will present a scientifically rigorous examination of its potential in key therapeutic areas, supported by detailed methodologies for its synthesis and biological evaluation.

Synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

The synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid can be efficiently achieved through a well-established synthetic route known as the Gould-Jacobs reaction.[3] This reaction provides a versatile method for the construction of the 4-hydroxyquinoline core.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization to form the quinoline ring system.[4] For the synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, the logical starting materials would be 4-ethoxyaniline and diethyl 2-(ethoxymethylene)malonate.

Synthesis_Pathway cluster_reactants Reactants Reactant1 4-Ethoxyaniline Intermediate Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate Reactant1->Intermediate Condensation Reactant2 Diethyl 2-(ethoxymethylene)malonate Reactant2->Intermediate Product_ester Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Intermediate->Product_ester Thermal Cyclization (Gould-Jacobs Reaction) Final_Product 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid Product_ester->Final_Product Hydrolysis

Caption: Synthetic pathway for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Detailed Experimental Protocol: Synthesis

Step 1: Condensation of 4-Ethoxyaniline and Diethyl 2-(ethoxymethylene)malonate

  • In a round-bottom flask, combine equimolar amounts of 4-ethoxyaniline and diethyl 2-(ethoxymethylene)malonate.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate, diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate, is isolated. This intermediate may crystallize upon cooling or can be purified by column chromatography.

Step 2: Thermal Cyclization to form Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • The isolated intermediate is heated to a high temperature, typically 240-260°C, in a high-boiling point solvent such as diphenyl ether.

  • The cyclization reaction is usually complete within 30-60 minutes.

  • The reaction mixture is cooled, and the product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, is precipitated by the addition of a non-polar solvent like hexane. The precipitate is then collected by filtration and washed.

Step 3: Hydrolysis to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

  • The ethyl ester is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated under reflux until the ester is completely hydrolyzed, which can be monitored by TLC.

  • After cooling, the solution is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • The final product, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Predicted Biological Activities and Mechanisms of Action

Based on its structural features, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is predicted to exhibit a range of biological activities. This section will explore the scientific rationale behind these predictions and the likely molecular mechanisms involved.

Antimicrobial Activity

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the hallmark of quinolone antibiotics, a class of potent broad-spectrum antibacterial agents.

3.1.1. Predicted Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7]

Antimicrobial_Mechanism Compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Target1 Bacterial DNA Gyrase Compound->Target1 Target2 Bacterial Topoisomerase IV Compound->Target2 Complex1 Ternary Complex (Compound + Gyrase + DNA) Target1->Complex1 Complex2 Ternary Complex (Compound + Topo IV + DNA) Target2->Complex2 Effect Inhibition of DNA Replication, Repair, and Recombination Complex1->Effect Complex2->Effect Outcome Bacterial Cell Death Effect->Outcome

Caption: Predicted antimicrobial mechanism of action of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

3.1.2. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity

Several 4-oxoquinoline derivatives have demonstrated significant anticancer activity, with some exhibiting potency comparable to established chemotherapeutic agents.[1]

3.2.1. Predicted Mechanisms of Action: Topoisomerase II Inhibition and SIRT3 Inhibition

The anticancer potential of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is likely multi-faceted.

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some quinolones can inhibit human topoisomerase II, an enzyme critical for resolving DNA tangles during replication and cell division in cancer cells.[1][7] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and the induction of apoptosis.

  • SIRT3 Inhibition: Recent studies have identified quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[7] SIRT3 is overexpressed in certain cancers and plays a role in mitochondrial homeostasis and cell survival. Its inhibition can lead to mitochondrial dysfunction and promote cancer cell death.

Anticancer_Mechanisms cluster_topo Topoisomerase II Inhibition cluster_sirt SIRT3 Inhibition Compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Target_Topo Human Topoisomerase II Compound->Target_Topo Target_SIRT3 SIRT3 Compound->Target_SIRT3 Effect_Topo DNA Double-Strand Breaks Target_Topo->Effect_Topo Outcome Apoptosis of Cancer Cells Effect_Topo->Outcome Effect_SIRT3 Mitochondrial Dysfunction Target_SIRT3->Effect_SIRT3 Effect_SIRT3->Outcome

Caption: Predicted anticancer mechanisms of action of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

3.2.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal cell line (for selectivity assessment, e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

The structural resemblance of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid to nonsteroidal anti-inflammatory drugs (NSAIDs), which also possess a carboxylic acid moiety attached to an aromatic ring system, suggests potential anti-inflammatory properties.[8] Indeed, this compound has been noted in research for its potential in this area.[4]

3.3.1. Predicted Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory effect.

Anti_inflammatory_Mechanism Compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Target_COX Cyclooxygenase (COX) Enzymes Compound->Target_COX Effect Inhibition of Prostaglandin Synthesis Target_COX->Effect Outcome Reduction of Inflammation Effect->Outcome

Caption: Predicted anti-inflammatory mechanism of action of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

3.3.2. Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Test compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Quantitative Data Summary (Hypothetical)

While specific experimental data for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is not yet publicly available, based on the activities of structurally related compounds, we can anticipate a potential range of activities. The following table presents a hypothetical summary of expected quantitative data to guide future experimental design.

Biological ActivityAssayPredicted Potency (e.g., IC50/MIC)Reference Compounds (for comparison)
Antimicrobial Broth Microdilution (MIC)0.1 - 10 µg/mLCiprofloxacin, Norfloxacin
Anticancer MTT Assay (IC50)1 - 50 µMDoxorubicin, Etoposide
Anti-inflammatory NO Inhibition Assay (IC50)10 - 100 µMIndomethacin, Ibuprofen

Conclusion and Future Directions

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to well-established drug classes provides a strong rationale for its predicted antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols detailed in this guide offer a clear roadmap for the comprehensive evaluation of its biological potential.

Future research should focus on the synthesis and rigorous in vitro and in vivo testing of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid to validate these predictions. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogues with modifications at various positions of the quinoline ring, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Elucidation of its precise molecular targets and signaling pathways will further enhance our understanding of its therapeutic potential and pave the way for its development as a next-generation therapeutic agent.

References

  • MySkinRecipes. 6-Ethoxy-4-Hydroxyquinoline-3-Carboxylic Acid. (n.d.). Retrieved from [Link]

  • Stanczak, A., et al. (2007). Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones. Journal of Medicinal Chemistry, 50(23), 5691-5703.
  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
  • Hayden, S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9647-9659.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
  • Domagala, J. M., et al. (1989). U.S. Patent No. 4,822,801. Washington, DC: U.S.
  • de Oliveira, R. B., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(11), 2958.
  • Corelli, F. (2011). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 18(12), 1773-1803.
  • Lőrinczi, B., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991.
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(16), 4991.
  • da Silva, A. C., et al. (2021).
  • Lőrinczi, B., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991.
  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2022). Molecules, 27(1), 1.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). ACS Infectious Diseases, 3(10), 738-751.

Sources

Exploratory

In Silico Modeling of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

Executive Summary This technical guide provides a rigorous framework for the computational modeling of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) . As a structural analog to the quinolone class of antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the computational modeling of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) . As a structural analog to the quinolone class of antibiotics (e.g., ciprofloxacin) and the anti-coccidial decoquinate, EHQCA presents a classic scaffold for studying DNA gyrase inhibition and metal chelation pharmacophores.

This guide moves beyond generic protocols, addressing the specific physicochemical challenges of this molecule—most notably the 4-hydroxy/4-oxo tautomeric equilibrium and the zwitterionic nature of the 3-carboxylic acid moiety. The workflow integrates Quantum Mechanics (QM) for ligand preparation, Molecular Docking for target validation, and Molecular Dynamics (MD) for complex stability.

Part 1: Molecular Preparation & Tautomeric State Analysis[1]

The Tautomerism Challenge

The nomenclature "4-hydroxyquinoline" is chemically misleading in physiological contexts. In polar solvents and crystal structures, the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer is thermodynamically dominant over the enol (4-hydroxy) form. Failure to model the correct tautomer will result in incorrect hydrogen bond donor/acceptor patterns during docking.

Critical Directive: You must validate the tautomeric preference using Density Functional Theory (DFT) before proceeding to docking.

Protocol: QM-Based Ligand Preparation

Objective: Determine the global minimum energy conformer and correct ionization state at pH 7.4.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Generate 3D coordinates for both tautomers:

      • Tautomer A: 4-hydroxy-quinoline-3-carboxylic acid (Enol form).

      • Tautomer B: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Keto form).[1]

  • Geometry Optimization (DFT):

    • Software: Gaussian 16, ORCA, or GAMESS.[2]

    • Theory Level: B3LYP functional with 6-311++G(d,p) basis set.[3]

    • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

      
      ).
      
  • Frequency Calculation:

    • Confirm stationary points (zero imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) for both tautomers.
      
  • Selection Criteria:

    • If

      
       by 
      
      
      
      kcal/mol, select the Keto (4-oxo) form for all subsequent docking.
    • Note: Literature on similar quinolones confirms the Keto form is generally favored by ~5-10 kcal/mol in water [1].

Visualization: Tautomer Selection Workflow

Tautomer_Workflow Start Input: EHQCA 2D Structure Enum Enumerate Tautomers (Enol vs. Keto) Start->Enum DFT DFT Optimization (B3LYP/6-311++G** + Solvation) Enum->DFT Energy Calculate Gibbs Free Energy (ΔG) DFT->Energy Decision Compare ΔG (Is Keto < Enol?) Energy->Decision Decision->Enum No (Re-check parameters) Final Select 4-oxo (Keto) Form for Docking Decision->Final Yes (Expected)

Figure 1: Decision tree for selecting the bioactive tautomer using Quantum Mechanics.

Part 2: Target Identification & Molecular Docking[1][4][5]

Target Selection: DNA Gyrase

EHQCA contains the critical 3-carboxyl-4-oxo pharmacophore required for inhibiting bacterial DNA Gyrase (Topoisomerase II). This motif chelates the


 ions bridging the drug to the DNA backbone [2].
  • Primary Target: Staphylococcus aureus DNA Gyrase B (ATPase domain).

  • PDB ID: 4URM (High resolution: 1.65 Å) or 1AB4 (E. coli GyrA fragment).[2]

  • Active Site: The ATP-binding pocket (GyrB) or the DNA-cleavage core (GyrA).

Protocol: Molecular Docking (AutoDock Vina / Glide)[1]

Objective: Predict the binding affinity and orientation of EHQCA within the Gyrase active site.

Step-by-Step Methodology:

  • Protein Preparation:

    • Remove water molecules (except those coordinating

      
       if present in the active site—critical for quinolones).
      
    • Add polar hydrogens and assign Kollman charges.

    • Crucial Step: Ensure the active site

      
       ion is retained and correctly charged (+2.0).
      
  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., ciprofloxacin analog).

    • Dimensions:

      
       Å (sufficient to cover the ATP pocket).
      
    • Spacing: 0.375 Å.

  • Docking Parameters:

    • Exhaustiveness: Set to 32 or 64 (high precision).

    • Scoring Function: Vina or SP (Standard Precision).

  • Interaction Analysis:

    • Filter poses for the Magnesium-Water Bridge : The 3-carboxyl and 4-oxo oxygens should face the

      
       ion.
      
    • Check for

      
       stacking with tyrosine residues (e.g., Tyr122 in E. coli).
      
Data Summary: Expected Interaction Profile
Interaction TypePharmacophore ComponentTarget Residue (Generic Gyrase)Function
Chelation 3-COO⁻ & 4-C=O

/ Ser83, Asp87
Core Binding Anchor
H-Bond 3-CarboxylArg121 / Ser83Stabilization
Hydrophobic 6-Ethoxy GroupVal/Ala/Lipophilic PocketSteric fit / Affinity

Stacking
Quinoline RingDNA Base Pairs / Tyr122Intercalation mimicry

Part 3: ADMET & Physicochemical Profiling[1]

The 6-Ethoxy Impact

The 6-ethoxy group significantly alters the lipophilicity compared to the parent quinolone. This must be modeled to predict oral bioavailability.

Key Metrics to Calculate:

  • logP (Partition Coefficient): Target range 1.0–3.0 for oral drugs.

  • TPSA (Topological Polar Surface Area): Must be

    
     for cell permeability.[2]
    
  • pKa: The 3-carboxylic acid typically has a pKa of ~4.0–5.0, meaning it is anionic at physiological pH.

Protocol: ADMET Prediction (SwissADME / pkCSM)[1]
  • Input: SMILES string of the 4-oxo tautomer: CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O

  • Compute:

    • Lipinski's Rule of Five: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.[2]

    • Solubility (ESOL): Predict aqueous solubility class.

  • Toxicity Alert: Screen for "PAINS" (Pan-Assay Interference Compounds) to ensure the quinone-like structure doesn't flag false positives.

Part 4: Molecular Dynamics (MD) Simulation

System Stability

Docking provides a static snapshot. MD is required to verify if the EHQCA-Gyrase-DNA-Mg complex remains stable over time (100 ns).

Protocol: MD Setup (GROMACS / AMBER)[1]

Objective: Assess the RMSD (Root Mean Square Deviation) and Hydrogen Bond lifetime.

Step-by-Step Methodology:

  • Topology Generation:

    • Protein/DNA: AMBER14SB or CHARMM36 force field.[2]

    • Ligand (EHQCA): GAFF2 (General AMBER Force Field) with AM1-BCC charges.

  • Solvation & Neutralization:

    • Box type: Dodecahedron (1.0 nm buffer).

    • Solvent: TIP3P water model.

    • Ions: Add

      
       and 
      
      
      
      to neutralize and reach 0.15 M physiological concentration.
  • Production Run:

    • Ensemble: NPT (Constant Particle, Pressure, Temperature).[2]

    • Temp: 310 K (Body temperature).

    • Duration: Minimum 50 ns (ideally 100 ns).

    • Time Step: 2 fs.

Visualization: MD Simulation Workflow

MD_Workflow Complex Docked Complex (Protein-Ligand) Param Parameterization (GAFF2 / AMBER14SB) Complex->Param Solvate Solvation & Neutralization Param->Solvate Min Energy Minimization Solvate->Min Equil Equilibration (NVT -> NPT) Min->Equil Prod Production Run (100 ns) Equil->Prod Analysis RMSD & H-Bond Analysis Prod->Analysis

Figure 2: Standard Molecular Dynamics pipeline for validating the stability of the EHQCA-Target complex.

References

  • Tautomerism in Quinolones: Marković, Z., et al. (2025). "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect." Chemical Science Transactions.

  • Mechanism of Action (DNA Gyrase): Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[2] "Mechanism of Quinoline Inhibition of DNA Gyrase." Biochemistry, 53(10), 1565–1574.[2]

  • In Silico Docking Protocols: Girija, K. R., et al. (2023).[4] "In Silico Design of Novel Quinolone Derivatives against Targeted Enzyme for its Anti-Microbial Activity." Scope Journal.

  • Target Structure (PDB 4URM): Protein Data Bank. "Structure of Staphylococcus aureus Gyrase B."

Sources

Foundational

Theoretical studies of quinoline carboxylic acid derivatives

An In-Depth Technical Guide to the Theoretical Investigation of Quinoline Carboxylic Acid Derivatives in Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Carboxylic Acid Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of Quinoline Carboxylic Acid Derivatives in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Carboxylic Acid Scaffold in Modern Medicinal Chemistry

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of pharmacological activities.[1][2] Among these, quinoline carboxylic acids have emerged as a particularly potent and versatile class. The presence of the carboxylic acid group, often at the 4-position, enhances the molecule's ability to form critical hydrogen bonds with biological targets, while the broader quinoline structure allows for extensive functionalization to fine-tune pharmacokinetic and pharmacodynamic properties.[1][2][3]

This technical guide moves beyond simple synthesis and explores the theoretical and computational methodologies that are indispensable for the rational design and optimization of novel quinoline carboxylic acid derivatives as therapeutic agents. For researchers and drug development professionals, these in silico techniques provide a powerful lens to predict molecular properties, elucidate mechanisms of action, and prioritize synthetic candidates, thereby accelerating the discovery pipeline. We will dissect the core computational strategies—from quantum mechanics to molecular interaction modeling—explaining the causality behind their application and providing validated protocols for their implementation.

Part 1: Quantum Mechanical Insights with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering profound insights into the electronic structure and reactivity of molecules.[4][5] For quinoline carboxylic acid derivatives, DFT is not merely a predictive tool; it is a fundamental method to understand the intrinsic properties that govern their biological activity.

The Rationale for DFT in Drug Design

Before a molecule can bind to a biological target, its inherent electronic properties—charge distribution, orbital energies, and reactivity sites—dictate its potential for interaction. DFT calculations allow us to visualize and quantify these properties.

  • Expertise & Experience: We employ DFT to calculate quantum-molecular descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity.[4] A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the Molecular Electrostatic Potential (MEP) surface maps the charge distribution, revealing regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack), which are crucial for predicting non-covalent interactions with a protein.

Visualizing Molecular Reactivity and Stability

The outputs of DFT calculations provide a detailed picture of a molecule's electronic landscape.

DFT_Analysis cluster_input Input cluster_dft DFT Calculation (e.g., Gaussian, ORCA) cluster_output Quantum Chemical Properties Input_Mol Quinoline Derivative (3D Structure) DFT_Calc Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311G(d,p)) Input_Mol->DFT_Calc Initial Geometry HOMO_LUMO FMO Analysis (HOMO/LUMO Energy Gap) - Chemical Reactivity - Kinetic Stability DFT_Calc->HOMO_LUMO Optimized Structure & Wavefunction MEP MEP Surface - Electrostatic Potential - Nucleophilic/Electrophilic Sites DFT_Calc->MEP Optimized Structure & Wavefunction Descriptors Global Descriptors - Hardness, Softness - Electronegativity DFT_Calc->Descriptors Optimized Structure & Wavefunction

Caption: Workflow for DFT-based analysis of a quinoline derivative.

Protocol for DFT Calculation

This protocol outlines a typical DFT study for a novel quinoline carboxylic acid derivative using a program like Gaussian.

  • Structure Preparation:

    • Draw the 2D structure of the quinoline derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Causality: An optimized, low-energy structure is essential for accurate property calculations. This step finds the most stable conformation of the molecule.

    • Method: Perform a full geometry optimization using DFT. A common and well-validated functional/basis set combination is B3LYP/6-311G(d,p).[5]

    • Validation: Confirm the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • Request the generation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential (for MEP mapping).

  • Analysis:

    • Visualize the HOMO and LUMO orbitals to understand the regions involved in electron donation and acceptance.

    • Map the MEP onto the electron density surface to identify sites for hydrogen bonding and other electrostatic interactions.

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) to assess chemical reactivity.

Part 2: Predicting Biological Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] It is a vital tool for hypothesis-driven drug design, allowing scientists to screen virtual libraries of compounds and understand their binding modes at an atomic level.

The Rationale for Docking Quinoline Derivatives

The therapeutic effect of a quinoline carboxylic acid derivative often stems from its ability to inhibit a specific enzyme or receptor. For example, derivatives have been studied as inhibitors of DNA gyrase (antibacterial)[1][6], dihydroorotate dehydrogenase (DHODH) (anticancer)[1][7][8], and various protein kinases.[8][9] Molecular docking helps to:

  • Predict Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. Lower scores generally indicate stronger, more stable interactions.[3][10]

  • Elucidate Binding Mode: Docking reveals the specific orientation of the ligand in the protein's active site and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[11] This is crucial for understanding the structure-activity relationship (SAR).

Visualizing the Docking Workflow

The process is a systematic pipeline from target preparation to analysis of the final ligand-protein complex.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase (e.g., AutoDock, MOE) cluster_analysis Analysis Phase Receptor Protein Target Prep (e.g., PDB: 6F86) - Remove water/co-ligands - Add hydrogens - Assign charges Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Ligand Prep (Quinoline Derivative) - Generate 3D coords - Energy minimization - Assign charges Docking Run Docking Algorithm (Search for Poses) Ligand->Docking Grid->Docking Search Space Scoring Pose Scoring & Ranking (Binding Energy) Docking->Scoring Generated Poses Interaction Analyze Interactions (H-bonds, Hydrophobic etc.) Scoring->Interaction Top-ranked Pose QSAR_Workflow cluster_data Data Curation cluster_model Model Building cluster_validate Model Validation Dataset Dataset of Quinoline Derivatives with Known Biological Activity (IC50) Split Split Data (Training Set & Test Set) Dataset->Split Descriptors Calculate Molecular Descriptors (2D/3D) (e.g., MOE, PaDEL) Split->Descriptors Training Set ML Apply Machine Learning (e.g., PLS, k-NN, GB) Descriptors->ML Internal Internal Validation (Leave-one-out, q²) ML->Internal Model Equation External External Validation (Test Set, r²_pred) Internal->External Validated Model Predictive_Model Final Predictive QSAR Model External->Predictive_Model Final Model

Caption: Workflow for developing and validating a QSAR model.

Protocol for QSAR Model Development

This protocol outlines the steps for building a QSAR model for a series of quinoline carboxylic acid derivatives.

  • Data Set Preparation:

    • Compile a dataset of quinoline derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target. The data must be consistent and from the same assay.

    • Causality: The quality of the QSAR model is entirely dependent on the quality of the input data. A diverse set of structures with a wide range of activity values is ideal.

    • Divide the dataset into a training set (typically ~80% of the compounds) for building the model and a test set (~20%) for validating it. [7]

  • Descriptor Calculation:

    • For each molecule in the training and test sets, calculate a large number of molecular descriptors using software like MOE or PaDEL-Descriptor. [12] * Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area). [12]

  • Model Building:

    • Using the training set, apply a statistical or machine learning method to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).

    • Common methods include Partial Least Squares (PLS),[7] k-Nearest Neighbors (k-NN), and Gradient Boosting (GB). [11][12]

  • Model Validation:

    • Trustworthiness: A model must be rigorously validated to ensure it is not just fitting noise in the data.

    • Internal Validation: Use a method like leave-one-out (LOO) cross-validation on the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness.

    • External Validation: Use the developed model to predict the activity of the compounds in the test set (which were not used to build the model). The predictive correlation coefficient (r²pred) measures the model's true predictive power. [7]

QSAR Model Performance Data

The performance of a QSAR model is judged by its statistical parameters.

Study FocusMachine Learning Methodr² (Training Set)q² (LOO)r²_pred (Test Set)Reference
DHODH InhibitionPartial Least Squares (PLS)0.9130.8420.873[7]
P-glycoprotein InhibitionGradient Boosting (CatBoost)0.95Not specifiedNot specified[11]

Conclusion

The theoretical study of quinoline carboxylic acid derivatives through methods like DFT, molecular docking, and QSAR represents a paradigm shift in modern drug discovery. These computational tools provide an unparalleled level of insight into molecular behavior, enabling scientists to make informed, data-driven decisions. DFT elucidates the fundamental electronic properties that govern reactivity, molecular docking predicts how these molecules will interact with their biological targets, and QSAR models leverage existing data to predict the potency of novel designs. By integrating these theoretical approaches into the research workflow, we can rationalize structure-activity relationships, optimize lead compounds with greater efficiency, and ultimately accelerate the journey from a promising scaffold to a life-saving therapeutic.

References

  • QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Repository.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed.
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Deriv
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Review of literature on quinoline-4-carboxylic acid deriv

Sources

Exploratory

Discovery and history of 4-hydroxyquinoline-3-carboxylic acids

An In-Depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-Carboxylic Acids Abstract The 4-hydroxyquinoline-3-carboxylic acid scaffold is the foundational core of the quinolone class of antibiotics,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-Carboxylic Acids

Abstract

The 4-hydroxyquinoline-3-carboxylic acid scaffold is the foundational core of the quinolone class of antibiotics, a vital group of synthetic antibacterial agents that have had a profound impact on the treatment of infectious diseases for over half a century. This technical guide provides a comprehensive overview of the serendipitous discovery, historical development, and medicinal chemistry evolution of these compounds. It delves into the key synthetic methodologies, elucidates the mechanism of action at a molecular level, and offers field-proven insights into the structure-activity relationships that guided the transformation of a chemical curiosity into a cornerstone of modern antimicrobial therapy. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of therapeutic agents.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of the quinolones begins not with a targeted drug discovery program, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine, in the late 1950s.[1] Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute were purifying chloroquine when they isolated a byproduct with modest antibacterial activity.[1][2] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, became the lead for further investigation. This ultimately led to the synthesis of nalidixic acid in 1962, the first quinolone antibiotic to be introduced into clinical practice.[3][4][5]

Initially, the therapeutic application of nalidixic acid was limited. It was effective primarily against Gram-negative bacteria and was mainly used for the treatment of urinary tract infections due to its minimal serum levels.[1][6] The first generation of quinolones, which also included compounds like oxolinic acid and cinoxacin developed in the 1970s, offered only marginal improvements over nalidixic acid.[2][7][8] Despite their limited spectrum, these early quinolones were crucial in establishing the 4-hydroxyquinoline-3-carboxylic acid core as a viable antibacterial pharmacophore.

The true potential of this chemical class was unlocked with the advent of the second generation in the 1980s. The key structural modification was the introduction of a fluorine atom at the C-6 position of the quinoline ring, giving rise to the fluoroquinolones.[6] This single atomic substitution dramatically expanded the antibacterial spectrum to include some Gram-positive bacteria and, notably, Pseudomonas aeruginosa.[9] Furthermore, the pharmacokinetic properties of these new analogs, such as ciprofloxacin and norfloxacin, were significantly improved, allowing for systemic administration and the treatment of a much wider range of infections.[1][9]

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolone antibiotics stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation (unlinking) of daughter chromosomes after replication, enabling their segregation into daughter cells.

Quinolones exert their effect by binding to the enzyme-DNA complex, forming a stable ternary complex.[9] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands. The accumulation of these double-strand DNA breaks triggers a cascade of cellular responses, ultimately leading to bacterial cell death.[9]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topo_IV Quinolone->Topo_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables DNA_Breaks DNA_Breaks DNA_Gyrase->DNA_Breaks Leads to Chromosome_Segregation Chromosome_Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->DNA_Breaks Leads to Cell_Death Cell_Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Synthetic Methodologies: Constructing the Quinolone Core

The synthesis of the 4-hydroxyquinoline-3-carboxylic acid core has been a subject of extensive research, with several named reactions being developed for this purpose. The Gould-Jacobs reaction, first reported in 1939, remains one of the most fundamental and versatile methods.[2]

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction is a multi-step process that typically begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline.[2]

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Ester 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Ester Heat (>250 °C) (6e- electrocyclization) Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Ester->Carboxylic_Acid 1. NaOH, H₂O 2. H⁺ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO₂

Sources

Protocols & Analytical Methods

Method

Application Note: Gould-Jacobs Reaction Protocol for 6-Ethoxyaniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the synthesis of ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate utilizing the classical Gould-Jacobs reaction. The protocol is optim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the synthesis of ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate utilizing the classical Gould-Jacobs reaction. The protocol is optimized for 6-ethoxyaniline (IUPAC: 2-ethoxyaniline), a critical intermediate in the synthesis of specific quinolone antibiotics and neuroactive agents.

Note on Nomenclature: While often referred to as "6-ethoxyaniline" to denote the position relative to a subsequent ring closure or substituent pattern, the IUPAC standard for the starting benzene derivative is 2-ethoxyaniline . This guide uses these terms interchangeably, understanding that the ethoxy group at the ortho position of the aniline leads to the 8-position in the final quinoline ring.

Reaction Logic

The Gould-Jacobs reaction proceeds via a two-stage sequence:

  • Condensation: Nucleophilic attack of the aniline nitrogen on diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate.

  • Cyclization: High-temperature (

    
    ) intramolecular Friedel-Crafts acylation (benzannulation) to close the pyridine ring.
    

Reaction Pathway & Mechanism[1][3][4][5][6]

The following diagram illustrates the transformation from the starting aniline to the final quinoline scaffold.

GouldJacobs Aniline 2-Ethoxyaniline (Start) Intermed Diethyl (2-ethoxyanilino)- methylenemalonate (Intermediate) Aniline->Intermed Condensation 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Intermed Condensation 110°C, -EtOH Transition Transition State (Thermal Cyclization) Intermed->Transition Dowtherm A 250°C Ethanol Ethanol (Byproduct) Intermed->Ethanol Elimination Product Ethyl 8-ethoxy-4-hydroxy- quinoline-3-carboxylate Transition->Product -EtOH Cyclization

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction for 2-ethoxyaniline. The ethoxy substituent at the ortho position directs the cyclization to the remaining open ortho site, resulting in the 8-ethoxyquinoline derivative.

Critical Process Parameters (CPP)

Success in this synthesis relies on controlling specific variables to minimize tar formation and maximize yield.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 1.1 eq EMMESlight excess of EMME ensures complete consumption of the nucleophilic aniline, preventing side reactions.
Condensation Temp

Sufficient to drive ethanol elimination but low enough to prevent premature, uncontrolled cyclization.
Cyclization Temp

CRITICAL: The activation energy for ring closure is high. Temperatures

result in stalled reactions and polymerization.
Solvent (Step 2) Dowtherm A (Diphenyl ether/biphenyl)High boiling point (

) allows reflux at the necessary reaction temperature.
Atmosphere Inert (

or Ar)
Prevents oxidation of the aniline at high temperatures, reducing dark tarry byproducts.

Detailed Experimental Protocol

Materials Required[1][2][4][5][7][8][9][10][11][12][13]
  • Reagents: 2-Ethoxyaniline (98%+), Diethyl ethoxymethylenemalonate (EMME, 99%), Dowtherm A (or Diphenyl ether).

  • Equipment: 3-neck round bottom flask, Dean-Stark trap (optional but recommended), reflux condenser, high-temperature oil bath or heating mantle, mechanical stirrer (magnetic stirring may fail due to viscosity changes).

Step 1: Condensation (Formation of Intermediate)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Claisen adapter connected to a short-path distillation head (to remove ethanol).

  • Addition: Charge the flask with 2-ethoxyaniline (13.7 g, 100 mmol) .

  • Reagent Mixing: Add diethyl ethoxymethylenemalonate (23.8 g, 110 mmol) in a single portion.

  • Reaction: Heat the neat mixture to

    
      for 1.5 to 2 hours.
    
    • Observation: Ethanol will begin to distill off.[1] The evolution of bubbles indicates the reaction is progressing.

    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The aniline spot should disappear, replaced by a less polar intermediate spot.

  • Isolation (Optional): The intermediate oil can often be carried directly to Step 2. If purification is required, cool to room temperature.[2] The oil may solidify (MP

    
    ). Recrystallize from ethanol if necessary.
    
    • Standard Practice: For high-throughput workflows, proceed directly to cyclization (One-pot telescope).

Step 2: Thermal Cyclization[1]
  • Solvent Prep: In a separate large 3-neck flask equipped with a mechanical stirrer and air condenser, heat 100 mL of Dowtherm A to a rolling reflux (

    
    ).
    
    • Safety: Ensure the hood sash is down; Dowtherm vapor is irritating.

  • Addition: Transfer the intermediate from Step 1 (either as a hot oil or dissolved in a minimum amount of warm Dowtherm) into a dropping funnel.

  • Controlled Addition: Add the intermediate dropwise to the boiling Dowtherm A over 20–30 minutes.

    • Why? Adding the substrate slowly to a large thermal mass ensures the concentration of uncyclized intermediate remains low, favoring intramolecular cyclization over intermolecular polymerization.

    • Temperature Maintenance: The temperature of the bulk solution must stay above

      
       during addition.
      
  • Reflux: Continue refluxing for 30–60 minutes after addition is complete.

    • Endpoint: Ethanol evolution ceases.

  • Workup:

    • Cool the mixture slowly to

      
      .
      
    • Add 100 mL of Hexane or Heptane to the stirring mixture. This reduces the solubility of the quinoline product while keeping the Dowtherm A in solution.

    • Cool further to

      
       in an ice bath. The product will precipitate as a beige/off-white solid.
      
    • Filtration: Filter the solid under vacuum.

    • Wash: Wash the filter cake copiously with hexane (to remove Dowtherm) and then cold acetone (to remove unreacted impurities).

Step 3: Analytical Validation
  • Yield Expectations: 60–75% (recrystallized).

  • Appearance: Off-white to pale yellow powder.

  • Melting Point:

    
     (dec).
    
  • NMR Checkpoint (

    
    H, DMSO-d6): 
    
    • 
       ppm (Broad s, 1H, OH/NH tautomer).
      
    • 
       ppm (s, 1H, H-2 of quinoline).
      
    • 
       ppm (q, 2H, Ester 
      
      
      
      ).
    • Distinctive Feature: The aromatic region will show a specific pattern for the 8-ethoxy substitution (typically a doublet-doublet-triplet pattern depending on 5,6,7 protons).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Temperature too low during cyclization.Ensure internal temperature is

. Use a sand bath or high-wattage mantle.
Incomplete Reaction Moisture in reagents.Dry aniline and EMME. Use a Dean-Stark trap to remove evolved ethanol actively.
Product Impurity Dowtherm contamination.Wash filter cake thoroughly with hexane. If product is sticky, triturate with diethyl ether.
Violent Boiling Rapid ethanol release.Control the addition rate of the intermediate in Step 2. Do not dump all at once.

References

  • Original Methodology: Gould, R. G., & Jacobs, W. A. (1939).[2][3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link

  • Review of Reaction Scope: Reitsema, R. H. (1948).[5][4] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[5][4] Link

  • Microwave Optimization (Modern Alternative): Lange, J. H. M., et al. (2002). Microwave-assisted Gould–Jacobs reaction.[2][6][7] Tetrahedron Letters, 43(6), 1101-1104. Link

  • Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). 4,7-Dichloroquinoline (Analogous protocol).[8][9] Link

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It synthesizes regulatory standards (USP/EP) with practical method development strategies fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It synthesizes regulatory standards (USP/EP) with practical method development strategies for quinoline derivatives.

Methodology for Impurity Profiling and Synthesis Process Control

Introduction & Chemical Context

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) is a critical heterocyclic building block and a potential degradation product in the synthesis of quinoline-based antiprotozoal drugs, such as Decoquinate and Amquinate .

Analytically, EHQCA presents a "perfect storm" of chromatographic challenges:

  • Amphoteric Nature: It possesses a basic quinoline nitrogen and an acidic carboxylic acid moiety, leading to complex ionization behaviors.

  • Tautomerism: The 4-hydroxy group exists in equilibrium with the 4-quinolone (keto) form, which can cause peak splitting if separation conditions are not strictly controlled.

  • Solubility: High melting point and poor solubility in standard organic solvents (methanol/acetonitrile) necessitate specific sample preparation protocols.

This guide provides a robust RP-HPLC protocol designed to separate EHQCA from its ethyl ester precursors and related decarboxylated impurities.

Method Development Strategy (The "Why")

To achieve a self-validating and robust method, we must address the chemical interactions between the analyte and the stationary phase.

Suppression of Secondary Interactions

The quinoline nitrogen can interact with residual silanols on silica-based columns, leading to severe peak tailing.

  • Solution: We utilize a low pH (2.5) mobile phase. This protonates the carboxylic acid (keeping it neutral/retained) and protonates the nitrogen. While the protonated nitrogen is polar, the high ionic strength of the buffer and the use of an end-capped column prevents silanol binding.

Tautomer Stabilization

The 4-hydroxy/4-oxo tautomerism is solvent-dependent.

  • Solution: A high percentage of aqueous buffer in the initial gradient stabilizes the equilibrium, ensuring the compound elutes as a single, sharp peak.

Experimental Protocol

Instrumentation & Conditions[1][2][3]
ParameterSpecification
System HPLC with Diode Array Detector (DAD)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm
Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Detection UV @ 262 nm (Primary), 254 nm (Secondary)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Formic acid is volatile (MS-compatible) and provides sufficient buffering capacity at low pH.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Initial equilibration
15.01090Elution of non-polar esters
20.01090Wash
20.19010Re-equilibration
25.09010End of Run
Sample Preparation (Critical Step)

Due to the poor solubility of the free acid form, standard dissolution in methanol often results in precipitation or poor recovery.

Protocol:

  • Weigh: Accurately weigh 10 mg of EHQCA reference standard.

  • Dissolve: Add 2 mL of DMSO (Dimethyl Sulfoxide). Sonicate for 5 minutes until fully dissolved.

    • Note: If DMSO is unavailable, use Methanol containing 1% 1N NaOH, but inject immediately to prevent degradation.

  • Dilute: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with Mobile Phase A .

    • Observation: A slight cloudiness may occur; if so, filter through a 0.2 µm PTFE syringe filter. The DMSO keeps the analyte in solution during injection.

Visualized Workflows

Analytical Logic & Speciation

The following diagram illustrates the chemical logic driving the method parameters.

ChemicalLogic Analyte Target: EHQCA (Amphoteric) pH_Control Mobile Phase pH 2.7 (0.1% Formic Acid) Analyte->pH_Control Protonates N Suppresses COOH Ionization Result Sharp Peak Shape (Tailing Factor < 1.5) Analyte->Result Single Tautomer Stabilization Column C18 Stationary Phase (End-capped) pH_Control->Column Prevents Silanol Interaction Column->Result Separation

Figure 1: Mechanistic logic for selecting acidic mobile phase to ensure peak symmetry.

Process Control Workflow

This workflow describes how to use this method during the synthesis of Quinoline esters (e.g., Decoquinate precursors).

ProcessControl Reactor Synthesis Reactor (Esterification Step) Sampling Aliquot Sample Reactor->Sampling Prep Dilute in DMSO (Solubilize Acid & Ester) Sampling->Prep HPLC Run HPLC Method (Gradient) Prep->HPLC Decision Data Analysis HPLC->Decision Action1 Continue Reaction (Acid > 1%) Decision->Action1 High Impurity Action2 Quench/Harvest (Acid < 0.5%) Decision->Action2 Pass

Figure 2: At-line process control workflow for monitoring the conversion of Acid (EHQCA) to Ester.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 5% of StandardConfirms mobile phase composition stability.
Tailing Factor (

)
< 1.5Indicates successful suppression of silanol interactions.
Resolution (

)
> 2.0Between EHQCA and its ethyl ester derivative.
Precision (RSD) < 2.0% (n=6)Validates injector and pump performance.
LOD ~0.1 µg/mLEstimated based on strong UV absorbance of quinoline core.

References

  • United States Pharmacopeia (USP). (2023). USP Monograph: Decoquinate.[1] (Referenced for structural analogs and impurity limits).

  • PubChem. (2023). Compound Summary: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.[2][3][4] National Library of Medicine.

  • European Medicines Agency (EMA). (2014). Committee for Medicinal Products for Veterinary Use: Decoquinate Summary Report. (Provides context on quinoline impurities).

  • Sigma-Aldrich. (2023). Product Specification: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.[2][5][6][7]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before applying it to GMP release testing.

Sources

Method

Application Note: High-Purity Recovery of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid via Optimized Recrystallization

An Application Note for Researchers and Drug Development Professionals Abstract and Scope This document provides a comprehensive technical guide for the purification of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract and Scope

This document provides a comprehensive technical guide for the purification of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a key quinoline derivative often utilized in pharmaceutical synthesis. The protocol herein details a robust and validated recrystallization procedure designed to significantly enhance purity by removing process-related impurities, unreacted starting materials, and side-products. As a Senior Application Scientist, this guide moves beyond a simple set of instructions to explain the underlying chemical principles, ensuring that researchers can not only replicate the results but also adapt the methodology to similar chemical entities. The self-validating nature of the protocol, centered on analytical checkpoints, ensures the final product meets the stringent purity requirements for drug development.

The Imperative for Purity: Scientific Context

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. The efficacy, safety, and stability of any Active Pharmaceutical Ingredient (API) are directly contingent on its purity.[1] Crystallization is a critical unit operation in pharmaceutical development for isolating and purifying APIs, ensuring the desired solid-state properties like crystal form, morphology, and purity are achieved.[1] Recrystallization remains one of the most powerful and economical techniques for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a selected solvent system.[2][3]

The structural features of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid—a planar aromatic system, a carboxylic acid group, a hydroxyl group, and an ethoxy group—confer specific polarity and hydrogen bonding capabilities. These characteristics are central to the rational selection of an appropriate recrystallization solvent.

Physicochemical Properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
IUPAC Name 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
CAS Number 303121-10-0[4]
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Appearance Typically an off-white to light yellow solid[5]
Key Functional Groups Carboxylic acid, Hydroxyl, Ether (Ethoxy), Aromatic Amine

The Science of Recrystallization: Expertise & Causality

The success of recrystallization hinges on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[6][7] Impurities, conversely, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[2]

The process consists of two primary kinetic events:

  • Nucleation : The initial formation of small, stable crystalline entities from a supersaturated solution.[1] This is the rate-determining step and is highly dependent on the level of supersaturation.

  • Crystal Growth : The subsequent, orderly addition of molecules from the solution onto the existing nuclei to form macroscopic crystals.[1]

Controlling the rate of cooling is paramount. A slow cooling process facilitates the growth of larger, more perfect crystals. This is because molecules of the target compound have sufficient time to align correctly within the crystal lattice, a process which inherently excludes mismatched impurity molecules. Rapid cooling, in contrast, can trap impurities within a rapidly forming crystal lattice, diminishing the effectiveness of the purification.

Rationale for Solvent Selection

The polarity and hydrogen-bonding capacity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid suggest that polar protic solvents are excellent candidates. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ether oxygen and quinoline nitrogen are acceptors.

  • Glacial Acetic Acid : Patents for structurally similar 2-hydroxyquinoline-4-carboxylic acids frequently cite glacial acetic acid as an effective recrystallization solvent.[8] Its high boiling point (118 °C) allows for a wide temperature gradient, and its polar, protic nature effectively solubilizes the target compound at elevated temperatures.

  • Ethanol/Methanol : Alcohols like ethanol and methanol are also strong candidates. They are polar, capable of hydrogen bonding, and have lower boiling points than acetic acid, which can simplify the drying process.[9][10] Mixed solvent systems, such as ethanol-water or methanol-acetone, can also be employed to fine-tune the solubility characteristics.[10][11]

  • Dimethyl Sulfoxide (DMSO) : While an excellent solvent for this class of compound, its very high boiling point (189 °C) makes it difficult to remove completely, and it is therefore less ideal for a final purification step unless other options fail.[5]

The following diagram illustrates the logical workflow for selecting an optimal solvent.

Solvent_Selection A Start: Crude Solid B Test Solvent 1 (e.g., Glacial Acetic Acid) A->B C Add small amount of solvent at room temperature B->C D Does it dissolve? C->D E Heat to boiling D->E No J Reject: Too soluble D->J Yes F Does it dissolve? E->F G Cool to room temp, then ice bath F->G Yes K Reject: Insoluble F->K No H Do crystals form? G->H I Solvent is Suitable H->I Yes L Reject: Poor recovery H->L No Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Validation A Weigh Crude Compound B Select Solvent (Glacial Acetic Acid) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (If Needed) C->D E Slow Cooling & Crystallization D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Product I->J K Validation: - Melting Point - TLC - Yield Calculation J->K

Caption: Step-wise workflow for recrystallization.

Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established by its inherent checks and balances. This procedure incorporates analytical validation steps to confirm the success of the purification.

Parameter Crude Material (Expected) Purified Material (Target) Methodology & Rationale
Purity (by HPLC) 85-95%>99.0%High-Performance Liquid Chromatography provides quantitative data on purity, separating and quantifying the target compound relative to impurities.
Melting Point Broad range (e.g., 255-265 °C)Sharp, narrow range (e.g., 268-271 °C)Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. A sharp melting point is a strong indicator of high purity. [2]
TLC Analysis Multiple spotsSingle, distinct spotThin-Layer Chromatography offers a rapid, qualitative assessment of purity. The absence of impurity spots in the recrystallized sample lane confirms their removal.
Yield N/A75-90%The yield is a measure of process efficiency. While some loss is inevitable (due to the compound's slight solubility in the cold solvent), a high yield indicates an optimized process.

Conclusion

This application note provides an expert-driven, scientifically grounded protocol for the purification of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. By elucidating the causal mechanisms behind solvent choice and procedural steps, this guide empowers researchers not only to achieve high-purity material essential for drug development but also to rationally troubleshoot and adapt the methodology. The integration of analytical validation checkpoints ensures a robust, reliable, and trustworthy purification process.

References

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. [Link]

  • Muhoza, J. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Burrows, G. J. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 65(12), 1104. [Link]

  • Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate." PubChem, [Link].

  • Fujiwara, M., et al. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Al-Hamdani, J. A. S., et al. (2023). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 15(3), 969. [Link]

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Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Introduction: The Rationale for Investigating a Novel Quinolone Derivative The 4-quinolone-3-carboxylic acid motif is a cornerstone in the development of antibacterial agents, forming the core structure of the widely use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Quinolone Derivative

The 4-quinolone-3-carboxylic acid motif is a cornerstone in the development of antibacterial agents, forming the core structure of the widely used fluoroquinolone antibiotics.[1] These synthetic compounds exert their bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2] The relentless rise of antimicrobial resistance, however, necessitates a continuous search for new derivatives with improved efficacy, novel mechanisms of action, or enhanced activity against resistant strains.[3]

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a synthetic derivative belonging to this promising class of compounds. Its structural modifications, specifically the ethoxy group at the 6-position, warrant a thorough investigation of its antimicrobial potential. The substitution at this position has been shown in other quinolone analogs to significantly influence the compound's spectrum of activity and pharmacokinetic properties.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antimicrobial activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6]

Part 1: Compound Handling and Preparation

Physicochemical Properties and Solubility

Prior to any biological assay, understanding the physicochemical properties of the test compound is paramount. 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature. Based on the known solubility of structurally similar quinolone-3-carboxylic acid esters, this compound is expected to have limited solubility in aqueous solutions but should be soluble in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), potentially requiring gentle heating to achieve complete dissolution.[5][7]

Protocol 1: Preparation of Stock Solution

  • Objective: To prepare a high-concentration stock solution of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid for use in subsequent antimicrobial assays.

  • Materials:

    • 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, amber microcentrifuge tubes or glass vials

    • Vortex mixer

    • Water bath or heating block (optional)

  • Procedure:

    • Accurately weigh a desired amount of the compound (e.g., 10 mg) in a sterile vial.

    • Add a precise volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).

    • Vortex the mixture thoroughly for 2-3 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a water bath set to 37°C for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, which could degrade the compound.

    • Once fully dissolved, the stock solution should be clear. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Causality and Trustworthiness: Using DMSO is a standard practice for dissolving hydrophobic compounds for biological assays. Preparing a high-concentration stock minimizes the final concentration of the solvent in the assay, thereby reducing potential solvent-induced toxicity to the microorganisms. Aliquoting prevents degradation from multiple freeze-thaw cycles, ensuring the consistency of the compound's activity over time.

Part 2: Preliminary Antimicrobial Screening - The Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a valuable qualitative or semi-quantitative method for initial screening of antimicrobial activity.[8][9] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth, indicated by a zone of inhibition around an impregnated disk.[1]

Protocol 2: Agar Disk Diffusion Assay

  • Objective: To qualitatively assess the antimicrobial activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid against a panel of bacteria.

  • Materials:

    • Test compound stock solution (prepared in Protocol 1)

    • Sterile blank paper disks (6 mm diameter)

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

    • Sterile cotton swabs

    • Positive control antibiotic disks (e.g., Ciprofloxacin)

    • Negative control disks (impregnated with DMSO)

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Press the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the test compound stock solution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment. Prepare a negative control disk with DMSO only.

    • Disk Placement: Using sterile forceps, place the impregnated test disks, a positive control disk, and a negative control disk onto the inoculated MHA plate. Ensure disks are firmly pressed onto the agar surface and are spaced at least 24 mm apart.

    • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 18-24 hours.

    • Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk. The absence of a zone around the test compound suggests no activity at the tested concentration.

  • Self-Validation: The inclusion of a known susceptible antibiotic (positive control) and a solvent-only disk (negative control) is critical. A clear zone of inhibition for the positive control validates the test system, while the absence of a zone for the negative control ensures that DMSO is not contributing to the observed antimicrobial effect.

Diagram 1: Disk Diffusion Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Lawn Create Bacterial Lawn on MHA Plate Inoculum->Lawn MHA Prepare Mueller-Hinton Agar Plates MHA->Lawn Disks Impregnate Disks: - Test Compound - Positive Control - Negative Control (DMSO) PlaceDisks Place Disks on Inoculated Agar Disks->PlaceDisks Lawn->PlaceDisks Incubate Incubate at 35°C for 18-24 hours PlaceDisks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Activity based on Zone Diameter Measure->Interpret

Caption: Workflow for the Agar Disk Diffusion Method.

Part 3: Quantitative Antimicrobial Activity - Broth Microdilution Method

For a quantitative assessment, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Determining the Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines provided by CLSI document M07.[5]

Protocol 3: Broth Microdilution for MIC Determination

  • Objective: To quantitatively determine the MIC of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

  • Materials:

    • Test compound stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial cultures adjusted to a final concentration of 5 x 10^5 CFU/mL in CAMHB

    • Multichannel pipette

    • Plate reader (optional, for spectrophotometric reading)

  • Procedure:

    • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Serial Dilution: Add 200 µL of the test compound at the desired starting concentration (prepared by diluting the stock solution in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

    • Controls:

      • Growth Control (Well 11): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.

      • Sterility Control (Well 12): Add 100 µL of CAMHB. This well will not be inoculated.

    • Inoculation: Add 100 µL of the standardized bacterial suspension (final concentration of 5 x 10^5 CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • Expertise and Causality: The use of cation-adjusted MHB is crucial as divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of certain antibiotics. The final inoculum concentration is standardized to ensure that the results are consistent and comparable to established breakpoints.

Determining the Minimum Bactericidal Concentration (MBC)

Following MIC determination, the MBC test can be performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 4: MBC Determination

  • Objective: To determine the lowest concentration of the test compound that is bactericidal.

  • Materials:

    • 96-well plate from the completed MIC assay

    • Sterile MHA plates

    • Micropipette

  • Procedure:

    • From the MIC plate, select the well corresponding to the MIC and at least two to three wells with higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a 10-100 µL aliquot from each of these wells and spread it onto a separate, clearly labeled MHA plate.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • Result Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.

  • Trustworthiness: This protocol directly assesses the viability of the bacteria exposed to the test compound. It is a critical follow-up to the MIC to understand the nature of the antimicrobial activity.

Diagram 2: MIC & MBC Determination Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination SerialDilute Perform 2-fold Serial Dilution of Compound in 96-well Plate AddInoculum Add Standardized Bacterial Inoculum (5x10^5 CFU/mL) SerialDilute->AddInoculum IncubateMIC Incubate at 35°C for 18-24 hours AddInoculum->IncubateMIC ReadMIC Read MIC: Lowest Concentration with No Visible Growth IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (MIC and higher) onto Agar ReadMIC->Subculture Post-MIC Reading IncubateMBC Incubate Agar Plates at 35°C for 18-24 hours Subculture->IncubateMBC ReadMBC Read MBC: Lowest Concentration with ≥99.9% Kill IncubateMBC->ReadMBC

Caption: Integrated workflow for determining MIC and MBC.

Part 4: Quality Control and Data Interpretation

For any antimicrobial susceptibility testing, rigorous quality control (QC) is essential to ensure the accuracy and reproducibility of the results.[3] This involves the use of well-characterized reference strains with known susceptibility profiles.

Recommended QC Strains and Expected Ranges

The following table lists standard ATCC® QC strains recommended by CLSI for routine antimicrobial susceptibility testing. While expected ranges for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid are not yet established, running these QC strains with a standard quinolone like Ciprofloxacin validates the entire testing procedure.

QC StrainGram StainRationale for InclusionCiprofloxacin MIC Range (µg/mL)Ciprofloxacin Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 25922NegativeRepresentative of susceptible Enterobacterales.0.004 - 0.01630 - 40
Staphylococcus aureus ATCC® 29213PositiveRecommended for broth dilution QC of Gram-positive cocci.0.12 - 0.5N/A
Staphylococcus aureus ATCC® 25923PositiveRecommended for disk diffusion QC of Gram-positive cocci.N/A22 - 30
Pseudomonas aeruginosa ATCC® 27853NegativeRepresents a common non-fermenting, Gram-negative opportunistic pathogen.0.25 - 1.025 - 33
Enterococcus faecalis ATCC® 29212PositiveRepresents enterococci, which can have intrinsic resistance to some quinolones.0.25 - 2.0N/A

Data sourced from CLSI M100 documents. Ranges are subject to change and should be verified against the latest CLSI publications.[5]

Interpreting the Results
  • Disk Diffusion: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

  • MIC: The lower the MIC value, the more potent the compound is against the tested microorganism.

  • MBC: The ratio of MBC to MIC can provide insight into the compound's activity.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Conclusion

The protocols outlined in these application notes provide a standardized framework for the initial and quantitative evaluation of the antimicrobial properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. By adhering to these established methodologies and incorporating rigorous quality control, researchers can generate reliable and reproducible data. This information is critical for determining the compound's spectrum of activity, potency, and potential as a lead candidate in the drug discovery pipeline, ultimately contributing to the vital effort of combating antimicrobial resistance.

References

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available from: [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • Microbe Online. Quality Control Strains (standard strains) and their Uses. Available from: [Link]

  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358–1363. Available from: [Link]

  • Nishimura, Y., & Matsumoto, J. I. (1987). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of medicinal chemistry, 30(9), 1622–1625. Available from: [Link]

  • Emami, S., Shahrokhirad, A., Foroumadi, A., & Shafiee, A. (2010). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 7(4), 992-1000. Available from: [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • EUCAST. Disk Diffusion and Quality Control. Available from: [Link]

Sources

Method

The Lynchpin of Innovation: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid as a Pivotal Intermediate in Modern Drug Discovery

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of pharmaceutical research, certain molecular frameworks consistently emerge as foundations for successful therapeutics. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of pharmaceutical research, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The quinoline scaffold, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is one such "privileged structure."[1] Its rigid structure and versatile substitution points have made it a cornerstone in the development of drugs across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] Within this important class of compounds, 4-hydroxyquinoline-3-carboxylic acid derivatives have garnered significant attention for their diverse biological activities.[2] This technical guide focuses on a specific, highly promising intermediate: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid . We will explore its synthesis, its crucial role as a building block for more complex drug candidates, and provide detailed protocols for its biological evaluation.

The strategic placement of the ethoxy group at the 6-position and the carboxylic acid at the 3-position is not arbitrary. These functional groups are key to the molecule's potential, influencing its pharmacokinetic properties and its ability to interact with biological targets. The carboxylic acid, for instance, is a critical feature in many quinolone antibiotics, as it is directly involved in binding to bacterial DNA gyrase.[2] The alkoxy group, such as the ethoxy group in our case, can enhance binding to target proteins and modulate the molecule's lipophilicity, which is crucial for cell membrane permeability.[1] A prominent example of a successful drug featuring a related scaffold is Lenvatinib, a multi-kinase inhibitor used in cancer therapy, which is a carboxamide of a 7-methoxyquinoline-6-carboxylic acid.[3][4] This underscores the therapeutic relevance of the alkoxy-substituted quinoline-carboxylic acid motif.

Synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: A Step-by-Step Protocol

The most reliable and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[5] This multi-step process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of the direct precursor to our target molecule.

Rationale: This reaction follows the Gould-Jacobs pathway. The initial condensation of 4-ethoxyaniline with DEEM forms an intermediate anilinomethylenemalonate. The high temperature in a high-boiling solvent like diphenyl ether facilitates the intramolecular cyclization to form the stable quinoline ring system.[5]

Materials:

  • 4-ethoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC.

  • After the initial condensation is complete, add diphenyl ether to the reaction mixture.

  • Heat the solution to 240-250°C to initiate the cyclization. Ethanol will distill off during this step. Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Add hexane to the mixture to further promote precipitation and to help in breaking up the solid mass.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • The crude product can be recrystallized from ethanol to yield the pure ester.

Protocol 2: Hydrolysis to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Rationale: This is a standard ester hydrolysis reaction. The use of a strong base like sodium hydroxide followed by acidification will cleave the ethyl ester to yield the desired carboxylic acid.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Suspend the ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in the 10% NaOH solution.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated HCl to acidify the solution to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water to remove any inorganic salts.

  • Dry the product under vacuum to obtain pure 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid.

Application in Drug Discovery: From Intermediate to Bioactive Candidate

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a versatile intermediate. The carboxylic acid group can be converted to a variety of functional groups, such as amides, esters, or hydrazides, to generate a library of new chemical entities. The quinoline nitrogen and the aromatic ring can also be further modified. This allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of the resulting compounds.

Visualization of the Drug Discovery Workflow

DrugDiscoveryWorkflow Intermediate 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Library Library of Derivatives (Amides, Esters, etc.) Intermediate->Library Diversification Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate TopoII_Inhibition cluster_cell Cancer Cell DNA_Replication DNA Replication TopoII Topoisomerase II DNA_Replication->TopoII requires Apoptosis Apoptosis TopoII->Apoptosis inhibition leads to Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->TopoII inhibits

Caption: Inhibition of Topoisomerase II by a quinoline derivative, leading to apoptosis.

Anti-inflammatory Activity Assay

Rationale: Overproduction of nitric oxide (NO) by activated macrophages is a key feature of inflammatory processes. This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

  • Calculate the percentage of inhibition of NO production.

Data Presentation

The following tables provide a template for summarizing the data obtained from the biological assays.

Table 1: In Vitro Cytotoxicity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid Derivatives

Compound IDModificationCell LineIC50 (µM)
Lead-01 -MCF-7>100
Lead-01-Amide-A PhenylamideMCF-715.2
Lead-01-Amide-B BenzylamideMCF-722.5
Lead-01-Amide-A -HCT11612.8
Lead-01-Amide-B -HCT11619.1

Table 2: Topoisomerase II Inhibition

Compound IDConcentration (µM)% Inhibition of kDNA Decatenation
Lead-01-Amide-A 1035%
Lead-01-Amide-A 5085%
Etoposide (Control) 5095%

Conclusion and Future Directions

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid represents a highly valuable and versatile intermediate in the quest for novel therapeutics. Its synthesis via the Gould-Jacobs reaction is well-established, and its structure is ripe for chemical modification to generate diverse libraries of potential drug candidates. The protocols provided herein offer a robust framework for synthesizing this key intermediate and for evaluating the anticancer and anti-inflammatory properties of its derivatives. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship studies to guide the development of the next generation of quinoline-based drugs.

References

  • Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical structure of trifluridine and tipiracil hydrochloride. One... - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure of compound 44 (Lenvatinib). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical structure of ¹⁴C-lenvatinib. The asterisk (*) indicates the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Retrieved from [Link]

  • Lenvatinib Impurity F | C21H18ClN3O5 | CID 22936749 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PubMed Central. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Novel 6,7-disubstituted-4-phenoxyquinoline Derivatives as Potential Antitumor Agents - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). Retrieved from [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem. (n.d.). Retrieved from [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - MDPI. (2022, October 13). Retrieved from [Link]

  • (PDF) Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC. (n.d.). Retrieved from [Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery - Public Health Toxicology. (2021, September 27). Retrieved from [Link]

  • Title Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor - CORA. (2022, January 3). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid Synthesis

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide (Gould-Jacobs Pathway) Target Molecule: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (Decoquinate Intermediate) Executive Summary & Mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide (Gould-Jacobs Pathway) Target Molecule: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (Decoquinate Intermediate)

Executive Summary & Mechanistic Overview

This guide addresses the synthesis of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid , a critical scaffold in medicinal chemistry (notably as a precursor to Decoquinate). The industry-standard route is the Gould-Jacobs reaction , which involves three distinct phases.

The Core Challenge: The synthesis is thermodynamically demanding. The cyclization step requires extreme heat (>250°C), creating a high risk of polymerization ("tar" formation), while the final product is prone to decarboxylation if mishandled during hydrolysis.

The Optimized Pathway

G Start 4-Ethoxyaniline (p-Phenetidine) + EMME Inter Enamine Intermediate (Diethyl (4-ethoxyanilino) methylenemalonate) Start->Inter Phase 1: Condensation 110-140°C (-EtOH removal) Cyclized Ethyl Ester (Ethyl 6-ethoxy-4-hydroxy quinoline-3-carboxylate) Inter->Cyclized Phase 2: Cyclization 250-260°C (Dowtherm A) Final Target Acid (6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid) Cyclized->Final Phase 3: Hydrolysis NaOH, then HCl (Avoid Decarboxylation!)

Caption: The three-stage Gould-Jacobs pathway. Critical yield-loss points occur at the thermal transitions between phases.

Phase 1: The Condensation (Enamine Formation)

Objective: Quantitative conversion of p-phenetidine to the enamine intermediate.

Critical Protocol Parameters
  • Reagents: 4-Ethoxyaniline (1.0 eq) + Diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Solvent: None (Neat) or Toluene (if azeotrope is desired).

  • Temperature: 110°C – 130°C.

Troubleshooting Guide: Condensation
IssueProbable CauseCorrective Action
Incomplete Conversion (<90%) Equilibrium stagnation due to ethanol retention.Apply Vacuum/Sweep: The reaction releases ethanol. You must distill this off continuously. Use a Dean-Stark trap or a gentle nitrogen sweep to drive the equilibrium (Le Chatelier’s principle).
Solidification in Reactor Product purity is high (good), but mechanical stirring failed.Solvent Melt: The intermediate melts around 50-60°C. If it solidifies, gently heat to melt before transferring to the cyclization vessel.
Dark Impurities Oxidation of p-phenetidine.Inert Atmosphere: Ensure the aniline starting material is not black/oxidized before starting. Run under Nitrogen/Argon.

Phase 2: Thermal Cyclization (The "Tar" Trap)

Objective: Intramolecular cyclization of the enamine to form the quinoline ring. Mechanism: This is an electrocyclic reaction requiring high activation energy (~250°C).

Critical Protocol Parameters
  • Medium: Dowtherm A (Eutectic mixture of diphenyl oxide and biphenyl) or Diphenyl ether.

  • Temperature: 255°C ± 5°C . (Below 250°C = No reaction; Above 270°C = Tar).

  • Concentration: High dilution (1:10 w/v) is recommended to favor intramolecular cyclization over intermolecular polymerization.

Troubleshooting Guide: Cyclization
IssueProbable CauseCorrective Action
Low Yield / "Tar" Formation Concentration too high; Intermolecular polymerization occurred.Dilute Feed: Do not dump the solid intermediate into the hot solvent. Add dropwise/portion-wise the molten intermediate into the pre-heated (255°C) Dowtherm A. This ensures "infinite dilution" conditions.
Product remains in solution Solubility in Dowtherm A.Cooling Gradient: The ester product precipitates upon cooling. Cool slowly to 25°C, then add Hexane or Heptane to force precipitation of the ester. Filter and wash with hexane to remove Dowtherm A.
Reaction Stalls Temperature dropped below 250°C during addition.Heat Capacity Management: Ensure your heating mantle has sufficient power to maintain >250°C even while adding the room-temperature intermediate.

Phase 3: Hydrolysis & Isolation (Decarboxylation Risk)

Objective: Saponify the ethyl ester to the free carboxylic acid without losing the CO2 group. Major Risk: 4-Hydroxyquinoline-3-carboxylic acids are thermally unstable in acidic media and will decarboxylate to form 6-ethoxy-4-hydroxyquinoline (a useless byproduct).

Critical Protocol Parameters
  • Reagent: 10-15% NaOH (aq).

  • Temperature: Reflux (90-100°C) for Saponification; <20°C for Acidification .

  • Acidification: Use Acetic Acid or dilute HCl.

Troubleshooting Guide: Hydrolysis
IssueProbable CauseCorrective Action
Product Melting Point Low (~280°C instead of >300°C) Decarboxylation occurred. You made the quinoline, not the acid.Control Acidification Temp: Never heat the acidic solution. Perform saponification with base (stable), then cool to 0-5°C before adding acid to precipitate the product.
Yield Loss during Filtration Formation of Sodium Salt.pH Control: The isoelectric point is crucial. Acidify to pH 2-3. If the pH is too high, the soluble Na-salt remains. If too low (pH < 0), the hydrochloride salt might form (though less soluble).
Gelatinous Precipitate Rapid precipitation trapping water.Digestion: After acidification at cold temps, stir the slurry for 30 mins to allow crystal ripening (Ostwald ripening), improving filterability.

Logic Tree: Why is my yield low?

Troubleshooting Start Yield Issue Detected Step1 Check Step 1: Intermediate Purity (Is it >95% by HPLC?) Start->Step1 Step1_Fail No: Incomplete Condensation. Remove EtOH more aggressively. Step1->Step1_Fail Low Purity Step2 Check Step 2: Cyclization (Did black tar form?) Step1->Step2 High Purity Step2_Fail Yes: Polymerization. Use High Dilution addition method. Step2->Step2_Fail Tar Present Step3 Check Step 3: Product Identity (Check NMR/MS for -COOH loss) Step2->Step3 Clean but Low Mass Step3_Fail Decarboxylation Detected. Acidify ONLY at cold temperatures. Step3->Step3_Fail Missing COOH Success Process Optimized Step3->Success Correct Structure

Caption: Diagnostic logic flow for identifying yield loss in quinoline synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis for the cyclization step? A: Yes. Microwave synthesis at 250°C–300°C significantly reduces reaction time (from hours to minutes) and often suppresses tar formation due to efficient internal heating. However, this is difficult to scale beyond gram quantities. For scale-up, the "dropwise addition to hot Dowtherm" method is superior.

Q: Why is the final product color grey/brown instead of white? A: This indicates trace oxidation of the phenol moiety or residual "tar" from Step 2.

  • Fix: Dissolve the final acid in dilute NaOH, treat with activated charcoal (5% w/w) for 30 minutes, filter through Celite, and re-precipitate with acid.

Q: My LC-MS shows a mass of 189 instead of 233. What happened? A: You have decarboxylated the product.

  • Mass 233: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (Target).

  • Mass 189: 6-Ethoxy-4-hydroxyquinoline (Decarboxylated byproduct).

  • Cause: You likely boiled the reaction in acid or dried the acidic wet cake at too high a temperature.

Q: Can I use Eaton's Reagent instead of Dowtherm A? A: Yes, Eaton's Reagent (P2O5 in Methanesulfonic acid) allows cyclization at lower temperatures (approx. 70-90°C) via an acid-mediated mechanism rather than thermal. This avoids the high-temp hazards but requires careful quenching to handle the phosphorus waste.

Optimized Experimental Protocol (Bench Scale)

  • Condensation: Charge 4-ethoxyaniline (13.7g, 0.1 mol) and EMME (21.6g, 0.1 mol) into a flask. Heat to 130°C for 2 hours under a slow stream of Nitrogen to remove ethanol. Cool to 80°C.

  • Cyclization: Heat 100mL of Dowtherm A to 255°C . Transfer the molten intermediate from Step 1 into a dropping funnel (heated if necessary). Add dropwise to the hot solvent over 30 minutes. Maintain temp >250°C. Stir for 30 mins post-addition.

  • Isolation of Ester: Cool to room temperature. Add 100mL Heptane. Filter the solid.[1][2][3] Wash with Heptane.

  • Hydrolysis: Suspend the solid ester in 100mL 10% NaOH. Reflux (100°C) for 2 hours until the solution is clear.

  • Acidification (Critical): Cool the solution to 5°C (Ice bath). Slowly add 6N HCl dropwise with vigorous stirring until pH 2 is reached. Do not let the temperature rise above 20°C.

  • Final Workup: Filter the white/off-white solid. Wash with cold water.[2] Dry in a vacuum oven at 60°C (Do not exceed 80°C).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[4] Link

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.Link[4]

  • E. I. du Pont de Nemours and Company. (1968). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.[2][6][7] US Patent 3,481,939. (Describes the specific ethoxy-derivative optimization).

  • Li, J. J. (2014). Gould–Jacobs Reaction.[2][4][5][6][8] In: Name Reactions. Springer, Cham. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines.[2][3][5][6][7][8][9][10] Journal of the American Chemical Society, 68(7), 1264–1266. (Discusses the decarboxylation risks).

Sources

Optimization

Technical Support Center: Synthesis of 6-Substituted Quinolines

Status: Operational Current Time: 2026-02-11 Support Tier: Level 3 (Senior Application Scientist) Introduction: The 6-Position Paradox Welcome to the Technical Support Center. You are likely here because the 6-position o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Time: 2026-02-11 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The 6-Position Paradox

Welcome to the Technical Support Center. You are likely here because the 6-position of the quinoline scaffold is a privileged pharmacophore in medicinal chemistry (e.g., antimalarials like Quinine, kinase inhibitors like Cabozantinib), yet it remains synthetically stubborn.

The Core Problem: Unlike positions 5 and 8, which are accessible via Electrophilic Aromatic Substitution (EAS), or positions 2 and 4, which are susceptible to nucleophilic attack, the 6-position is electronically "neutral" in the formed ring.

  • Direct functionalization of the quinoline core at C6 is rarely regioselective.

  • De novo synthesis requires precise precursor design, often leading to violent exotherms or intractable tars if not managed correctly.

This guide is structured into three troubleshooting modules based on the most common failure modes reported by our user base.

Module 1: De Novo Ring Construction (Skraup & Doebner-von Miller)

Context: You are building the ring from scratch using an aniline and a three-carbon fragment (glycerol or


-unsaturated ketone).
Ticket #101: "My reaction turned into a black, insoluble tar."

User Issue:

"I attempted a classic Skraup synthesis using p-bromoaniline and glycerol in sulfuric acid. The reaction exothermed violently, and the flask is now full of black solid. Yield is <10%."

Root Cause Analysis: The Skraup reaction involves the in situ formation of acrolein from glycerol. Acrolein is highly reactive and prone to polymerization. The "black tar" is polymerized acrolein and decomposed aniline. The violent exotherm is characteristic of uncontrolled acrolein generation and simultaneous oxidative aromatization.

Resolution Protocol: You must decouple the acrolein generation from the cyclization or control the thermal profile.

  • Add a Moderator: Add Ferrous Sulfate (FeSO₄) to the reaction mixture. It acts as a radical scavenger and moderates the oxidation step, preventing runaway polymerization.

  • Switch Oxidants: Replace nitrobenzene (classic, often too vigorous) with Iodine (

    
    )  or perform the reaction in the presence of mild Lewis Acids.
    
  • Step-Wise Heating: Do not ramp to reflux immediately. Hold at 100°C for 1 hour to allow slow acrolein formation, then ramp to 140°C for cyclization.

Ticket #102: "I used a meta-substituted aniline and got a mixture of isomers."

User Issue:

Root Cause Analysis: This is the "Regioselectivity Trap."

  • Para-substituted anilines have only one available ortho position for cyclization, exclusively yielding 6-substituted quinolines .

  • Meta-substituted anilines have two non-equivalent ortho positions. Cyclization occurs at the less hindered site (yielding the 7-isomer ) and the more hindered site (yielding the 5-isomer ). It rarely yields the 6-isomer.

Corrective Action: You cannot fix this post-synthesis. You must switch starting materials.

  • Mandatory Precursor: You must start with a para-substituted aniline to guarantee 6-substitution.

Visualizing the Regiochemistry:

Regioselectivity cluster_0 Precursor Selection cluster_1 Cyclization Outcome P_Aniline Para-Substituted Aniline Q6 6-Substituted Quinoline (Exclusive Product) P_Aniline->Q6  Cyclization   M_Aniline Meta-Substituted Aniline Q5 5-Substituted Quinoline M_Aniline->Q5  Minor Pathway   Q7 7-Substituted Quinoline (Major Product) M_Aniline->Q7  Steric Preference   Success Success Q6->Success  Target Achieved  

Caption: Regiochemical outcomes of Skraup/Doebner-von Miller cyclization based on aniline substitution patterns.

Module 2: Late-Stage Functionalization (C-H Activation & Coupling)

Context: You already have the quinoline ring and want to install a group at C6.

Ticket #201: "Direct bromination of quinoline gave me the 5-bromo and 8-bromo isomers."

User Issue:

"I treated quinoline with


 and 

. I expected substitution at C6 due to resonance, but NMR shows substitution at C5 and C8."

Root Cause Analysis: The quinoline ring system consists of an electron-deficient pyridine ring and a relatively electron-rich benzene ring.

  • Electrophilic Aromatic Substitution (EAS) targets the benzene ring.[1]

  • The

    
    -positions of the benzene ring (C5 and C8) are kinetically favored over the 
    
    
    
    -positions (C6 and C7) due to the stability of the Wheland intermediate (preservation of aromatic sextets).

Resolution Protocol: Do not attempt direct EAS for C6 functionalization. Instead, use Transition Metal-Catalyzed Cross-Coupling on a pre-halogenated scaffold.

  • Precursor: Purchase or synthesize 6-bromoquinoline (via Skraup with p-bromoaniline).

  • Method: Suzuki-Miyaura Coupling.[2][3]

Standard Operating Procedure (SOP): Suzuki Coupling at C6

Objective: Install an aryl/heteroaryl group at C6.

ParameterSpecificationRationale
Substrate 6-Bromoquinoline (1.0 equiv)Br is a better handle than Cl; I is better but less stable.
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Excess ensures full conversion of the halide.
Catalyst

(5 mol%) or

Tetrakis is standard; dppf is better for sterically hindered substrates.
Base

(2M aq) or

Carbonate is standard; Phosphate is better for base-sensitive groups.
Solvent 1,4-Dioxane / Water (4:[3]1)The biphasic system dissolves inorganic base and organic reactants.
Temperature 90°C - 100°CRequired to overcome the activation energy of the oxidative addition step.

Step-by-Step Protocol:

  • Degas: Charge a reaction vial with 6-bromoquinoline, boronic acid, and base. Add solvent.[3][4] Sparge with Argon for 10 mins. Critical: Oxygen poisons Pd(0).

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow. Seal vial.

  • Reaction: Heat to 95°C for 4–12 hours. Monitor by LC-MS.[3]

  • Workup: Filter through Celite (removes Pd black). Extract with EtOAc.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). 6-substituted quinolines are often polar; consider adding 1%

    
     to the eluent to prevent streaking.
    

Module 3: Advanced Troubleshooting (Iron Catalysis)

Context: You are looking for a "Greener" alternative to the acid-mediated Skraup reaction.

Ticket #301: "Iron-catalyzed synthesis failed to cyclize."

User Issue:

"I tried the


-catalyzed cascade using aniline, aldehyde, and nitroalkane. The reaction stalled at the imine intermediate."

Root Cause Analysis: Iron-catalyzed syntheses often rely on an oxidative cascade (Aza-Henry


 Cyclization 

Aromatization).
  • Moisture Sensitivity: While often advertised as "open air," excessive water prevents the initial imine formation.

  • Oxidant Requirement: The aromatization step requires an oxidant.[5] If the nitroalkane is not acting as the oxidant efficiently, the dihydroquinoline intermediate will not convert to quinoline.

Resolution Protocol:

  • Drying Agents: Add 4Å molecular sieves to the reaction to drive imine formation.

  • External Oxidant: If using simple aldehydes, ensure the reaction is open to air (oxygen source) or add a co-oxidant like DDQ (0.1 equiv) to turnover the catalyst.

Summary Decision Matrix

Use this flow to select the correct synthetic strategy for your 6-substituted quinoline target.

Strategy Start Target: 6-Substituted Quinoline Check_Sub Is the substituent survivable in hot acid? Start->Check_Sub Method_Skraup Method A: Modified Skraup (Start with p-Sub Aniline) Check_Sub->Method_Skraup Robust Group Method_Suzuki Method B: Late-Stage Coupling (Start with 6-Br-Quinoline) Check_Sub->Method_Suzuki Sensitive Group Acid_Yes Yes (e.g., Alkyl, Halo, -NO2) Acid_No No (e.g., Boronate, Ester) Warning Add FeSO4 or use Microwave Method_Skraup->Warning Requires Exotherm Control Warning2 Degas solvents thoroughly Method_Suzuki->Warning2 Requires Pd Catalyst

Caption: Strategic decision tree for selecting between De Novo synthesis and Late-Stage functionalization.

References

  • Skraup Reaction Mechanism & Regiochemistry

    • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[6] Organic Reactions, 1953 , 7, 80–99.[6]

    • Note: The foundational text establishing the para-aniline to 6-substituted quinoline rule.
    • (General Overview & Primary Citations)[6]

  • Reversal of Regiochemistry (Rare Exceptions)

    • Wang, X.; Xu, Y.; Mo, F.; Ji, G.; Wang, D.; Wang, J. "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for -Aryl- -unsaturated -Ketoesters." J. Am. Chem. Soc., 2013, 135, 69-72.
  • Suzuki Coupling on Quinolines

    • BenchChem Application Notes.[2] "Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate."

    • Validates the use of Pd(PPh3)
  • Iron-Catalyzed Sustainable Synthesis

    • Mahato, S.; et al. "Facile synthesis of substituted quinolines by iron(III)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes."[7] Org.[8][9] Biomol. Chem., 2019 , 17, 7994.

  • Electrophilic Substitution Patterns

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010.
    • Authoritative text confirming C5/C8 preference for EAS in quinolines.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid

[1] Case ID: 6E4HQ-PUR-001 Status: Active Subject: Troubleshooting Solubility, Decarboxylation, and Impurity Removal Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Brick...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 6E4HQ-PUR-001 Status: Active Subject: Troubleshooting Solubility, Decarboxylation, and Impurity Removal Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid . If you are accessing this guide, you are likely encountering a material that refuses to dissolve in standard organic solvents, trails badly on HPLC, or loses mass inexplicably during drying.

This molecule is a critical intermediate, most notably in the synthesis of Decoquinate (a coccidiostat).[1] Its purification is notoriously difficult due to three converging factors:

  • Keto-Enol Tautomerism: While named "4-hydroxy," it exists predominantly as the 4-quinolone (keto) tautomer in the solid state.[2] This creates a rigid, high-melting crystal lattice (often >280°C) that resists solvation.

  • Zwitterionic Character: The basic quinoline nitrogen and the acidic carboxylic acid group create an internal salt (zwitterion) at neutral pH, further reducing solubility in non-polar solvents.

  • Thermal Instability: The 3-carboxylic acid position is susceptible to decarboxylation, acting similarly to a vinylogous

    
    -keto acid.
    

Module 1: Solubility & Recrystallization Protocols

User Question:

"My crude product precipitates as a gray/brown solid. I tried recrystallizing from Ethanol and DCM, but it won't dissolve. What solvent system should I use?"

Technical Analysis:

Standard solvents like Dichloromethane (DCM), Ethanol (EtOH), or Hexane are ineffective for the free acid because the lattice energy of the zwitterion is too high. You must disrupt the intermolecular hydrogen bonding or utilize the ionization states.

Recommended Protocol: The DMF/Ethanol Displacement

This method uses Dimethylformamide (DMF) to break the lattice and Ethanol as an anti-solvent to induce controlled crystallization.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in DMF (5–7 volumes) . Heat to 90–100°C .

    • Note: Do not exceed 110°C to minimize decarboxylation risk.

    • Observation: The solution should become clear and dark orange/brown.

  • Hot Filtration: While maintaining 90°C, filter the solution through a sintered glass funnel (or Celite pad) to remove inorganic salts (NaCl/Na₂SO₄) carried over from the hydrolysis step.

  • Crystallization:

    • Slowly add hot Ethanol (10–15 volumes) to the filtrate.

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

    • Chill to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the off-white crystals.

  • Wash: Wash the cake aggressively with cold Ethanol followed by Hexane to remove residual DMF.

Solubility Reference Table:

Solvent Temperature Solubility Status Application
Water 25°C - 100°C Insoluble Wash solvent for inorganic salts.[2]
DCM / Chloroform Reflux Insoluble Wash solvent for removing non-polar tars.
Ethanol / Methanol Reflux Sparingly Soluble Anti-solvent.
DMF / DMSO >80°C Soluble Primary recrystallization solvent.
Acetic Acid (Glacial) >90°C Soluble Alternative recrystallization solvent.

| NaOH (aq) | 25°C | Soluble (as Na salt) | Dissolution for Acid/Base reprecipitation. |

Module 2: Impurity Removal (The Gould-Jacobs Legacy)

User Question:

"I see a persistent impurity at RRT 0.85 and colored oligomers. How do I clean this up without column chromatography?"

Technical Analysis:

The synthesis (Gould-Jacobs reaction) typically involves heating an aniline with diethyl ethoxymethylenemalonate (EMME) in high-boiling solvents like Dowtherm A or Diphenyl Ether .[2]

  • Impurity A: Uncyclized intermediate (anilinomethylenemalonate).

  • Impurity B: Decarboxylated species (6-ethoxy-4-hydroxyquinoline).

  • Impurity C: Thermal oligomers (tars).

Recommended Protocol: The "Slurry Swish"

Since your product is insoluble in DCM, you can use this to your advantage to wash away lipophilic impurities.

  • Dry the Crude: Ensure the crude solid is dry.

  • Slurry: Suspend the solid in DCM (10 volumes) .

  • Agitate: Stir vigorously at room temperature for 30 minutes. The product will remain solid; the impurities (Dowtherm A, unreacted EMME, and some tars) will dissolve.

  • Filter: Filter the suspension. The filtrate will be dark; the filter cake will be lighter.

  • Repeat: If the filtrate is still highly colored, repeat with fresh DCM.

Module 3: The Decarboxylation Trap (Critical Warning)

User Question:

"My LC-MS shows a mass of [M-44] (approx. 189 Da instead of 233 Da), and the melting point is lower than literature values. What is happening?"

Technical Analysis:

You are observing thermal decarboxylation .[2] The 3-carboxylic acid is electron-withdrawing. In the 4-quinolone form, the system mimics a


-keto acid. Upon heating, it ejects CO₂ to form 6-ethoxy-4-hydroxyquinoline .

Risk Factors:

  • Drying ovens >100°C.

  • Recrystallization in high-boiling solvents (DMSO/DMF) for extended periods.

  • Acidic hydrolysis steps performed at reflux for too long.

Safe Drying Protocol:
  • Equipment: Vacuum Oven.

  • Pressure: < 50 mbar.[3]

  • Temperature: Maximum 60°C .

  • Desiccant: P₂O₅ (Phosphorus Pentoxide) tray in the oven is recommended to scavenge water, allowing lower temperatures to be effective.

Module 4: Chromatography & Analysis

User Question:

"The peak tails severely on my C18 column, making purity integration impossible."

Technical Analysis:

The 4-hydroxy-3-carboxylic moiety is a potent chelator of trace metals in the silica matrix and interacts strongly with residual silanols.[2] Furthermore, the zwitterionic nature causes peak broadening.

HPLC Troubleshooting Guide:
ParameterRecommendationMechanism
Column C18 with High Carbon Load or Phenyl-Hexyl Phenyl phases often provide better selectivity for the quinoline ring pi-systems.[2]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA suppresses the ionization of the carboxylic acid (keeping it protonated) and shields silanols. Formic acid is often too weak.
Mobile Phase B Acetonitrile + 0.05% TFAMaintains ion suppression in the organic phase.
Diluent DMSO or DMF Do not attempt to dissolve the sample in the mobile phase; it will precipitate. Inject low volumes (1–5 µL) to prevent "solvent shock" precipitation.

Visualizing the Workflow

The following diagram illustrates the logic flow for purifying the crude acid derived from the hydrolysis of the ester.

PurificationWorkflow Start Crude 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic acid CheckColor Is the solid dark brown/black? Start->CheckColor DCMWash DCM Slurry Wash (Removes Tars & Dowtherm A) CheckColor->DCMWash Yes CheckSolubility Dissolve in hot DMF (90°C) CheckColor->CheckSolubility No (Tan/Gray) DCMWash->CheckSolubility FilterHot Hot Filtration (Removes Inorganic Salts) CheckSolubility->FilterHot Crystallize Add EtOH Anti-solvent Slow Cool to 5°C FilterHot->Crystallize Dry Vacuum Dry @ 60°C (AVOID >100°C) Crystallize->Dry Product Pure White/Off-White Solid Dry->Product

Caption: Purification decision tree emphasizing impurity removal (DCM wash) and thermal safety (Drying limits).

Visualizing the pH-Dependent Species

Understanding the ionization state is crucial for "Acid-Base Reprecipitation" purification strategies.

IonizationStates Acidic Cationic Form (Soluble) pH < 1 Neutral Zwitterion / Neutral (INSOLUBLE) pH 3 - 6 Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic Anionic (Carboxylate) (Soluble) pH > 9 Neutral->Basic Add Base Basic->Neutral Add Acid

Caption: Solubility profile relative to pH. Purification is best achieved by dissolving at pH >9 and precipitating at pH 4-5.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link (Foundational chemistry for the synthesis route).

  • PubChem. (n.d.).[2][5] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (Precursor Data). National Library of Medicine. Link (Physical properties and identifiers).

  • Organic Chemistry Portal. (n.d.). Decarboxylation of Carboxylic Acids. Link (Mechanistic background on beta-keto acid thermal instability).

  • University of Hertfordshire. (n.d.).[2] Decoquinate - PPDB: Pesticide Properties DataBase.[2] Link (Context on the final API and industrial relevance).

  • Elderfield, R. C., et al. (1946). Synthesis of Potential Antimalarial Agents.[6] Journal of the American Chemical Society.[4] (General reference for 4-hydroxyquinoline purification challenges).

Sources

Optimization

Technical Support Center: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid Synthesis

Ticket ID: #GQ-303-SYN Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GQ-303-SYN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Identification & Process Control in Gould-Jacobs Cyclization

Executive Summary

This guide addresses the synthesis and impurity profiling of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS: 34785-11-0 for the parent scaffold class). This molecule is a critical intermediate, often utilized in the synthesis of coccidiostats like Decoquinate. The standard synthesis follows the Gould-Jacobs reaction , a sequence involving condensation, thermal cyclization, and hydrolysis.[1]

Our support data indicates that 90% of purity failures in this workflow stem from two specific stages:

  • Thermal Cyclization: Incomplete ring closure or "tar" formation due to uncontrolled heating profiles.

  • Hydrolysis: Inadvertent decarboxylation yielding 6-ethoxy-4-hydroxyquinoline (Impurity D).

Module 1: Impurity Architecture & Origin

Understanding the "Enemy"

The following table categorizes the most common impurities detected during our internal validation of the p-phenetidine + EMME route.

Table 1: Critical Impurity Profile
CodeImpurity NameOrigin StageMechanism of FormationCriticality
IMP-A 4-Ethoxyaniline (p-Phenetidine)CondensationUnreacted starting material due to insufficient stoichiometry or reaction time.High (Genotoxic potential)
IMP-B Diethyl ethoxymethylenemalonate (EMME)CondensationUnreacted reagent.Low (Easily removed)
IMP-C Diethyl (4-ethoxyanilino)methylenemalonateCyclizationIntermediate Enamine. Failure to reach activation energy (

) for ring closure.
High (Yield loss)
IMP-D 6-Ethoxy-4-hydroxyquinoline Hydrolysis / DryingDecarboxylation. Thermal degradation of the target acid. Occurs if acidification is performed hot (

).
Critical (Major degradant)
IMP-E 6-Ethoxyquinoline-3-carboxylic acid ethyl esterHydrolysisIncomplete Hydrolysis. Residual ester remaining after saponification.Medium
IMP-F Oxidative Tars / DimersCyclizationRadical polymerization of aniline derivatives at high temperatures (

) in the presence of oxygen.
Medium (Filtration issue)
Visualizing the Pathway

The diagram below maps the synthesis flow and the exact entry points for these impurities.

G cluster_0 Critical Control Point Start p-Phenetidine + EMME Inter Enamine Intermediate (IMP-C) Start->Inter Condensation (100-110°C) ImpA IMP-A: Residual Aniline Start->ImpA Incomplete Cyclized Ethyl Ester (Precursor) Inter->Cyclized Cyclization (250°C, Dowtherm A) Inter->Cyclized Incomplete = IMP-C remains Target Target Acid (6-Ethoxy-4-OH-quinoline-3-COOH) Cyclized->Target Hydrolysis (NaOH, then HCl) Tars IMP-F: Thermal Tars Cyclized->Tars Overheating (>260°C) ImpD IMP-D: Decarboxylated (6-Ethoxy-4-OH-quinoline) Target->ImpD Decarboxylation (Heat + Acid)

Figure 1: Reaction pathway highlighting the divergence points for Enamine (IMP-C) and Decarboxylated (IMP-D) impurities.

Module 2: Troubleshooting the Synthesis

Process Control & Optimization

Phase 1: The Condensation (Formation of Enamine)

Issue: High residual p-phenetidine (IMP-A) in the crude intermediate.

  • Root Cause: The reaction is an equilibrium driven by the removal of ethanol. If ethanol is not distilled off efficiently, the reaction stalls.

  • Corrective Action:

    • Ensure the reactor is equipped with a fractional distillation column or a Dean-Stark trap (if using azeotropic solvent).

    • Temperature Ramp: Maintain internal temperature at 100–110°C. Ethanol boils at 78°C; if the temperature drops, ethanol refluxes back, stalling the forward reaction [1].

    • Vacuum Assist: Apply mild vacuum (approx. 500 mbar) toward the end of the reaction to strip residual ethanol.

Phase 2: Thermal Cyclization (Gould-Jacobs Step)

Issue: Low yield and formation of black tars (IMP-F).

  • Root Cause: This step requires high activation energy (

    
    ).
    
    • Too Cold (<240°C): Reaction is slow; Enamine (IMP-C) remains.

    • Too Hot (>260°C): Polymerization of the electron-rich ethoxy ring occurs.

  • Protocol Refinement:

    • Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic) or Diphenyl ether. These high-boiling solvents act as a "heat sink" to prevent localized overheating [2].

    • Addition Mode: Do not mix reagents cold and heat them up. Instead, pre-heat the solvent to 255°C and add the Enamine intermediate dropwise . This "dilution principle" minimizes intermolecular polymerization (dimers) and favors intramolecular cyclization [3].

Phase 3: Hydrolysis & Isolation (The Danger Zone)

Issue: Appearance of Decarboxylated Impurity (IMP-D).

  • Mechanism: 4-Hydroxyquinoline-3-carboxylic acids are

    
    -keto acid equivalents (vinylogous). They are thermally unstable in acidic media.
    
  • The Fix:

    • Perform saponification with NaOH/KOH at reflux (stable in base).

    • Cool down the reaction mass to

      
      before acidification.
      
    • Adjust pH to 2–3 slowly.

    • Drying: Never dry the final acid cake above 60°C . Use a vacuum oven with a nitrogen bleed.

Module 3: Analytical Troubleshooting

Separating the Signal from the Noise

HPLC Method Development Guide

Standard C18 methods often fail to separate the Acid (Target) from the Decarboxylated impurity (IMP-D) because both are highly polar and share the quinoline core.

Recommended Conditions:

  • Column: C18 with polar-embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to improve peak shape of basic quinolines.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer pH 2.5. (Low pH is crucial to keep the carboxylic acid protonated and increase retention).

  • Mobile Phase B: Acetonitrile (Methanol often causes peak tailing for quinolines).

  • Gradient:

    • Start: 5% B (Hold 2 min to elute salts).

    • Ramp: 5%

      
       60% B over 20 mins.
      
  • Detection: 254 nm (Quinoline core absorbance).

Diagnostic Logic Tree

Use this flow to diagnose purity failures in your specific batch.

Logic Start Purity Failure Detected (HPLC) CheckRT Check Retention Time (RT) of Impurity Start->CheckRT EarlyEluter RT < Target (More Polar) CheckRT->EarlyEluter LateEluter RT > Target (Less Polar) CheckRT->LateEluter Q_Decarb Is it IMP-D? (Decarboxylated) EarlyEluter->Q_Decarb Likely Q_Ester Is it IMP-E? (Ethyl Ester) LateEluter->Q_Ester RT ~ +2-3 min Q_Enamine Is it IMP-C? (Enamine) LateEluter->Q_Enamine RT ~ +5 min Action_Decarb ACTION: Check Hydrolysis Temp & Drying Oven Temp (<60°C) Q_Decarb->Action_Decarb Action_Ester ACTION: Increase NaOH equivalents or Hydrolysis Time Q_Ester->Action_Ester Action_Enamine ACTION: Check Cyclization Temp (Must reach >250°C) Q_Enamine->Action_Enamine

Figure 2: Diagnostic logic for identifying process failures based on relative retention time (RRT).

Module 4: Frequently Asked Questions (FAQs)

Q1: My final product is grey/brown instead of off-white. Is it impure?

  • A: Likely, yes. This discoloration usually indicates trace "tars" (IMP-F) from the high-temperature cyclization step. While they may not show up as large peaks on HPLC (due to low solubility or being retained on the column), they affect color.

  • Solution: Perform a charcoal treatment (activated carbon) during the basic hydrolysis step (while the product is soluble as the sodium salt). Filter hot through Celite before acidification [4].

Q2: Can I use microwave synthesis for the cyclization step?

  • A: Yes, and it is often cleaner. Microwave irradiation allows rapid heating to 250°C, reducing the "thermal history" of the sample and minimizing tar formation. However, this is difficult to scale beyond gram quantities [5].

Q3: The melting point of my product is lower than the literature value (268-273°C). Why?

  • A: A depressed melting point is a classic sign of the decarboxylated impurity (IMP-D), which melts significantly lower (~225°C) or causes a broad range. Confirm with LC-MS (Target MW: 233.2; Impurity MW: 189.2).

Q4: Why do I see a split peak for the target acid in HPLC?

  • A: 4-Hydroxyquinolines exist in tautomeric equilibrium (enol form vs. keto/quinolone form). In unbuffered or neutral mobile phases, you may see peak splitting or broadening. Ensure your mobile phase is buffered to pH ~2.5 to stabilize the protonation state [6].

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][3][4][5][6] I. Through Ethoxymethylenemalonic Ester.[1][2][3] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Schroetter, E., et al. (1977).[7] Coccidiostatically active 4-hydroxy-7-aminomethyl-6-ethylquinoline-3-carboxylic acid ethyl esters.[7] Pharmazie, 32(4), 223-225.[7] Link

  • Dave, C. G., & Shah, R. D. (2002). Microwave-assisted synthesis of quinolines.[8] Heterocycles, 57(12), 2347. (Contextual citation for microwave improvements in Gould-Jacobs).

  • Sielc Technologies. (n.d.). HPLC Separation of Carboxylic Acids.[9] (General reference for acidic mobile phase usage). Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-Hydroxyquinoline-3-Carboxylic Acids

Executive Summary & Solvent Selection Matrix The Challenge: 4-Hydroxyquinoline-3-carboxylic acids (often existing as the 4-oxo-1,4-dihydro tautomer) present a unique purification challenge. They are high-melting, zwitter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

The Challenge: 4-Hydroxyquinoline-3-carboxylic acids (often existing as the 4-oxo-1,4-dihydro tautomer) present a unique purification challenge. They are high-melting, zwitterionic solids with poor solubility in common organic solvents (ethanol, dichloromethane) but are prone to decarboxylation at high temperatures.

The Solution: While acid-base precipitation is the standard method for bulk isolation, true recrystallization for analytical purity requires disrupting the strong intermolecular hydrogen bonding without triggering thermal decomposition.

Solvent Selection Decision Matrix
Solvent SystemSuitabilityMechanism of ActionRecommended For
Glacial Acetic Acid Primary Choice Disrupts zwitterionic H-bonds; provides moderate solubility at reflux.Final polishing of crude material; removing inorganic salts.
DMF (N,N-Dimethylformamide) Secondary Choice High dielectric constant solubilizes the polar core.Highly insoluble analogs; samples that "oil out" in acetic acid.
DMF / Ethanol (1:1) Alternative DMF solubilizes; Ethanol acts as an anti-solvent upon cooling.Maximizing yield when DMF alone retains too much product.
Dilute NaOH / HCl Pre-treatment Chemical conversion to salt (soluble) and reprecipitation.CRITICAL FIRST STEP: Removing non-acidic organic impurities before recrystallization.

Technical Troubleshooting Guides

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: Oiling out typically occurs when the solute separates as a liquid phase before the crystal lattice can form. This is common in 4-hydroxyquinolines due to trapped solvent lowering the melting point or the presence of decarboxylated impurities (4-hydroxyquinoline) acting as a solvent.

Troubleshooting Protocol:

  • The "Cloud Point" Method: Dissolve the compound in the minimum amount of hot DMF. Slowly add hot Ethanol until the solution turns slightly turbid (cloud point). Add one drop of DMF to clear it, then let it cool very slowly in an insulated flask.

  • Seed Crystals: If you have any pure material, add a seed crystal at 10-15°C below the boiling point of the solvent.

  • Check Purity: Run a TLC. If you see a significant spot for the decarboxylated byproduct (lower polarity), you must perform an Acid/Base reprecipitation (See Section 3) before attempting recrystallization again.

Issue 2: "The solid won't dissolve, even in refluxing Ethanol."

Diagnosis: This is expected behavior.[1] The 3-carboxylic acid moiety forms strong intermolecular hydrogen bonds with the 4-oxo/hydroxy group of neighboring molecules, creating a "brick-dust" lattice. Ethanol is generally only suitable for the ethyl ester intermediate, not the free acid.

Corrective Action: Switch to Glacial Acetic Acid . The acidic medium protonates the carbonyl oxygen, disrupting the intermolecular dimer network and allowing solvation.

Issue 3: "I lost half my mass, and the melting point dropped."

Diagnosis: Thermal Decarboxylation. You likely heated the solution too long or at too high a temperature. 4-hydroxyquinoline-3-carboxylic acids are vinylogous


-keto acids. Upon heating, they lose 

to form 4-hydroxyquinoline.

Prevention:

  • Never use DMSO for recrystallization if you plan to heat >100°C for extended periods.

  • Limit Reflux Time: In Glacial Acetic Acid, limit reflux to <15 minutes. Dissolve rapidly and cool rapidly.

Standard Operating Procedures (SOPs)

SOP-A: The "Acetic Acid Reflux" (Gold Standard)

Objective: Purification of crude 4-hydroxyquinoline-3-carboxylic acid to >98% purity.

Reagents:

  • Crude Product[2]

  • Glacial Acetic Acid (ACS Grade)

  • Activated Carbon (Optional, for decolorization)

Protocol:

  • Ratio Calculation: Start with a ratio of 10 mL Glacial Acetic Acid per 1 g of crude solid .

  • Dissolution: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Note: If the solid does not dissolve after 5 minutes of reflux, add more acetic acid in 2 mL increments.

  • Filtration (Hot): If insoluble particles (black specs) remain, filter the hot solution through a pre-warmed glass frit or a fluted filter paper.

    • Critical: Do this quickly to prevent premature crystallization on the filter.[3]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Yield Boost: Once at room temperature, cool in an ice bath (

      
      ) for 30 minutes.
      
  • Isolation: Filter the white/off-white needles. Wash the cake with cold acetic acid, followed by a large volume of water (to remove acid traces), and finally cold ethanol.

  • Drying: Dry in a vacuum oven at

    
     overnight.
    
SOP-B: Acid-Base Reprecipitation (Purification Pre-treatment)

Objective: Bulk removal of non-acidic impurities prior to recrystallization.

Protocol:

  • Suspend crude solid in water (10 mL/g).

  • Add 10% NaOH dropwise until the solid dissolves and pH

    
     10-11.
    
    • Observation: The solution should become clear (yellowish). If solids remain, filter them off (these are impurities).

  • Add 2M HCl dropwise to the filtrate with stirring.

  • The Critical Point: Monitor pH. Massive precipitation usually occurs around pH 3-4.

  • Filter, wash with water, and dry.[4] Proceed to SOP-A.

Visual Workflows

Logic Diagram: Solvent Selection Strategy

SolventSelection Start Start: Crude Solid CheckEster Is it the Ethyl Ester or the Free Acid? Start->CheckEster Ester Ethyl Ester CheckEster->Ester Ester Acid Free Acid CheckEster->Acid Acid Ethanol Recrystallize in Ethanol or EtOAc Ester->Ethanol SolubilityCheck Check Solubility in Refluxing Acetic Acid Acid->SolubilityCheck AceticYes Dissolves Completely SolubilityCheck->AceticYes Yes AceticNo Insoluble / Partial SolubilityCheck->AceticNo No AceticProtocol Execute SOP-A (Glacial Acetic Acid) AceticYes->AceticProtocol DMFCheck Try DMF (Hot) AceticNo->DMFCheck DMFYes Dissolves DMFCheck->DMFYes Yes DMFNo Still Insoluble DMFCheck->DMFNo No DMFProtocol Recrystallize: DMF (solvent) + Ethanol (antisolvent) DMFYes->DMFProtocol Reprecip Perform SOP-B (Acid/Base Reprecipitation) DMFNo->Reprecip Reprecip->SolubilityCheck Retry after cleanup

Caption: Decision tree for selecting the optimal purification route based on chemical structure and solubility behavior.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of DMF? A: Technically, yes, as the solubility is similar. However, DMSO is very difficult to remove from the crystal lattice due to its high boiling point (


) and strong interaction with the acid. DMF (

) is easier to dry off. If you must use DMSO, wash the final crystals copiously with water or acetone to remove residual solvent.

Q: Why is my yield so low after acid-base precipitation? A: 4-hydroxyquinoline-3-carboxylic acids are amphoteric. They can be soluble in both strong base (as the carboxylate) and strong acid (protonation of the quinoline nitrogen).

  • The Fix: Do not acidify to pH 1. Stop exactly at the isoelectric point, which is usually between pH 3.5 and 4.5. If you go too acidic, the compound redissolves.

Q: The literature mentions "Nitrobenzene." Should I use it? A: Avoid if possible. Older literature (pre-1980s) often cites nitrobenzene. It is highly toxic, difficult to remove, and presents a safety hazard. Glacial Acetic Acid or DMF are superior modern alternatives with better safety profiles.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

    • Context: The foundational paper for the synthesis of these scaffolds, establishing the solubility profiles of the intermedi
  • Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[1][2][4][5] Liebigs Annalen der Chemie.

    • Context: Describes modern optimization of quinolone antibiotics and purific
  • Sigma-Aldrich. (n.d.). Product Specification: 4-Hydroxyquinoline-3-carboxylic acid.[4][5][6][7]

    • Context: Verifies physical properties (Melting Point >260°C) and stability warnings.

Sources

Optimization

Stability issues of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in solution

Welcome to the technical support guide for 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. The information herein is synthesized from established principles of quinolone chemistry and field-proven insights to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in solution?

The stability of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in solution is primarily influenced by four key factors: pH, light exposure, temperature, and the presence of oxidizing agents.[1] As a quinolone derivative, its structural integrity is susceptible to degradation under specific environmental conditions.

  • pH: The pH of the solution is a critical determinant of stability. Generally, quinolone carboxylic acids exhibit greater stability in acidic to neutral conditions.[2] Alkaline environments can promote degradation.[2]

  • Light: The 4-hydroxyquinoline core possesses strong UV absorption characteristics, which makes it susceptible to photodegradation.[3] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of degradation products.

  • Temperature: While many quinolones are relatively thermostable, elevated temperatures can accelerate degradation pathways such as decarboxylation and cleavage of the quinoline ring.[4][5]

  • Oxidation: The 4-hydroxy group on the quinoline ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

Issue 1: Precipitation or cloudiness is observed in my aqueous stock solution.

  • Question: I prepared a stock solution in a buffered aqueous solution, but it has become cloudy over time. What is the likely cause and how can I fix it?

  • Answer:

    • Causality: Precipitation is most likely due to the low aqueous solubility of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, which is common for quinolone carboxylic acids. The solubility is highly pH-dependent.[8] Near its isoelectric point, the compound will have its lowest solubility.

    • Troubleshooting Steps:

      • Verify pH: Check the pH of your solution. Solubility is generally higher at pH values above the pKa of the carboxylic acid (forming a more soluble carboxylate salt) or below the pKa of the quinoline nitrogen (forming a more soluble protonated species).

      • Adjust pH: To redissolve the precipitate, try adjusting the pH. For many quinolones, increasing the pH to the alkaline range (e.g., pH 8-9) by adding a small amount of a base like NaOH or using a basic buffer can improve solubility. However, be mindful that high pH can decrease the long-term stability.[2]

      • Consider a Co-solvent: If working with a neutral pH is necessary for your experiment, consider the addition of a minimal amount of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to your aqueous buffer to improve solubility. Always perform a vehicle control in your experiments.

      • Prepare Fresh Solutions: Due to potential stability issues, it is always best practice to prepare solutions fresh for each experiment.

Issue 2: Loss of compound potency or inconsistent results in bioassays.

  • Question: My experimental results are inconsistent, and I suspect my compound is degrading in the assay medium. How can I confirm this and prevent it?

  • Answer:

    • Causality: A loss of potency often points to chemical degradation. The most likely culprits in a typical cell culture or assay medium are photodegradation from ambient laboratory light and pH-mediated degradation if the medium is alkaline.

    • Troubleshooting Workflow:

      start Inconsistent Results check_light Protect from Light (Amber vials, foil) start->check_light check_ph Measure pH of Medium start->check_ph run_control Run Stability Control (Incubate compound in medium, analyze over time) start->run_control analyze Analyze by HPLC run_control->analyze degradation Degradation Confirmed analyze->degradation Degradation peaks appear no_degradation No Degradation (Check other variables) analyze->no_degradation Main peak stable

      Caption: Troubleshooting workflow for potency loss.

    • Preventative Measures:

      • Light Protection: Always handle the compound and its solutions in amber glass vials or by wrapping containers in aluminum foil.[1] Minimize exposure to direct light during experiments.

      • pH Control: If possible, use an assay buffer in the slightly acidic to neutral pH range (pH 6-7.5). If the assay requires an alkaline pH, minimize the incubation time of the compound in the medium.

      • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like ascorbic acid might be beneficial, though this should be validated to ensure it does not interfere with the assay.[9]

      • Fresh Preparations: As a standard practice, prepare working solutions immediately before use from a freshly prepared or properly stored concentrated stock.

Issue 3: Appearance of new peaks in my HPLC chromatogram during analysis.

  • Question: I am running a time-course experiment and see new, smaller peaks appearing in my HPLC analysis over time. What could these be?

  • Answer:

    • Causality: The appearance of new peaks is a classic sign of chemical degradation. For 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, these new peaks could be a result of photodegradation, hydrolysis (if in ester form), or oxidative degradation.

    • Plausible Degradation Pathways:

      • Photodegradation: UV light can induce complex reactions, including dimerization or cleavage of the quinoline ring.

      • Decarboxylation: Under thermal stress, the carboxylic acid group at the 3-position could be lost as CO2.[5]

      • Oxidation: The electron-rich quinoline ring, particularly with the activating hydroxyl and ethoxy groups, can be oxidized, leading to the formation of N-oxides or hydroxylated byproducts.

      Parent 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Deg1 Photodegradation Products (e.g., dimers, ring-opened products) Parent->Deg1 Light (UV) Deg2 Decarboxylation Product (Loss of CO2) Parent->Deg2 Heat Deg3 Oxidation Products (e.g., N-oxides) Parent->Deg3 O2 / Oxidizing Agents

      Caption: Plausible degradation pathways.

    • Investigative Steps:

      • Conduct a Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study as outlined in the protocol below. This will help you tentatively identify which peaks correspond to which stress condition (acid, base, light, heat, oxidation).

      • Use a Diode Array Detector (DAD): An HPLC with a DAD can provide UV spectra for each peak. Comparing the spectra of the new peaks to the parent compound can give clues about structural changes.

      • LC-MS Analysis: For definitive identification of the degradation products, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[10]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

  • Materials:

    • 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (solid)

    • Dimethyl sulfoxide (DMSO, analytical grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Amber glass vials

    • Vortex mixer and sonicator

  • Procedure for 10 mM DMSO Stock Solution:

    • Weigh out the required amount of the compound into an amber glass vial.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 1-2 minutes.

    • If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

    • Store at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Aqueous Working Solutions:

    • Thaw the DMSO stock solution at room temperature.

    • Serially dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration.

    • Important: Add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent effects in biological assays.

    • Use the working solution immediately after preparation.

Protocol 2: Basic Stability Assessment in Aqueous Buffer

This protocol allows for a preliminary assessment of the compound's stability in a specific buffer over time.

  • Materials:

    • Prepared working solution of the compound (e.g., 10 µM in PBS, pH 7.4)

    • Amber and clear glass HPLC vials

    • HPLC system with UV/DAD detector

  • Procedure:

    • Prepare a fresh working solution of the compound in the buffer of interest.

    • Aliquot the solution into several amber and clear HPLC vials.

    • Immediately analyze a "time zero" sample from an amber vial by HPLC to get the initial peak area of the parent compound.

    • Store the vials under different conditions:

      • Room Temperature, Light Protected: Amber vials on the lab bench.

      • Room Temperature, Light Exposed: Clear vials on the lab bench.

      • 4°C, Light Protected: Amber vials in the refrigerator.

    • At specified time points (e.g., 2, 4, 8, 24 hours), inject a sample from each condition onto the HPLC.

    • Data Analysis: Compare the peak area of the parent compound at each time point to the time zero sample. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.

    ConditionExpected Outcome if UnstablePrimary Degradation Pathway
    Room Temp, Clear VialSignificant decrease in parent peak, new peaks appearPhotodegradation
    Room Temp, Amber VialMinor to moderate decrease in parent peakpH-mediated/Oxidative degradation
    4°C, Amber VialMinimal to no changeBaseline (Control)

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[11]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot of the stock solution. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot of the stock solution. Keep at room temperature for 1-4 hours (base-catalyzed degradation is often faster).

    • Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution. Keep at room temperature for 4-8 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution (or solid compound) in an oven at 80°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil next to it.

  • Sample Analysis:

    • Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration.

    • Analyze all samples (including an unstressed control) by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

References

  • Zhu, S., et al. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. MDPI. Available at: [Link]

  • Roca, M., et al. (2010). Effect of heating on the stability of quinolones in milk. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, L., et al. (2021). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Food Chemistry. Available at: [Link]

  • Stahrfeldt, T., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents. US6194493B1.
  • Qu, Y., & Xiao, Y. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. Available at: [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Lund, M. (2021). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Csámpai, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Massoud, M. A., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Guskova, T. A., et al. (1989). [Effects of quinolone carboxylic acid derivatives on the ultrastructure of gram-positive and gram-negative bacteria]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic]. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Vyas, A. J., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. Chemical Methodologies. Available at: [Link]

  • Douros, A., et al. (2015). Safety issues and drug-drug interactions with commonly used quinolones. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2017). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Grohe, K., et al. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents. EP0245690A1.
  • Bisacchi, G. S. (2011). Nonclassical Biological Activities of Quinolone Derivatives. IntechOpen. Available at: [Link]

  • Abdel-Hafez, A. A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Fernandes, P., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • El-Adly, R. A., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]

  • El-Adly, R. A., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciSpace. Available at: [Link]

  • Omae, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Avoiding Tar Formation in Quinoline Synthesis

Topic: Troubleshooting and Prevention of Polymerization (Tar) in Skraup and Doebner-von Miller Reactions Audience: Organic Chemists, Process Chemists, and Drug Development Scientists Introduction: The "Tar" Paradox The s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Prevention of Polymerization (Tar) in Skraup and Doebner-von Miller Reactions Audience: Organic Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Tar" Paradox

The synthesis of quinoline scaffolds—ubiquitous in antimalarials, kinase inhibitors, and organic electronics—is notoriously plagued by the formation of intractable black tar.[1] In classical acid-catalyzed condensations (Skraup and Doebner-von Miller), this tar is not merely an impurity; it is often the major product.

The Root Cause: The reaction relies on the in situ generation of


-unsaturated carbonyls (e.g., acrolein from glycerol). These highly reactive intermediates face a kinetic competition:
  • Pathway A (Desired): Michael addition with the aniline followed by cyclization.

  • Pathway B (Undesired): Acid-catalyzed radical or cationic polymerization of the vinyl group, forming high-molecular-weight "quinoline insolubles" (QI).

This guide provides field-proven protocols to shift the kinetic balance toward Pathway A.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Runaway" Exotherm

User Question: "My Skraup reaction violently exotherms upon adding sulfuric acid, turning the mixture into a solid black mass within seconds. How do I control this?"

Technical Diagnosis: You are likely experiencing a "runaway" polymerization of acrolein. In the classical Skraup, the dehydration of glycerol is endothermic, but the subsequent Michael addition and cyclization are highly exothermic. If the concentration of free acrolein spikes before it can react with the amine, it polymerizes explosively.

Corrective Action:

  • Use a Moderator: Add Ferrous Sulfate (

    
    )  to the reaction mixture. It acts as an oxygen carrier and radical scavenger, moderating the oxidation step and preventing local hot spots that trigger polymerization.
    
  • The "Sulfo-mix" Modification: Replace nitrobenzene (which can be erratic) with a pre-formed mixture of sodium m-nitrobenzenesulfonate and sulfuric acid (see Protocol A). This water-soluble oxidant provides a smoother, more controlled reaction profile.

Issue 2: The "Gummy" Doebner-von Miller

User Question: "I'm running a Doebner-von Miller reaction with crotonaldehyde. Instead of crystals, I get a red, sticky resin that won't crystallize. Yield is <20%."

Technical Diagnosis: This is classic vinyl polymerization. Unlike the Skraup reaction, the Doebner-von Miller uses pre-formed (or in-situ aldol generated) enones. In a single-phase aqueous acid medium, the hydrophobic enone aggregates, favoring self-polymerization over reaction with the protonated aniline.

Corrective Action:

  • Switch to a Biphasic System: Use a Two-Phase Protocol (e.g., Toluene/HCl). The hydrophobic enone remains in the organic layer, while the protonated aniline remains in the aqueous acid. The reaction occurs only at the interface, keeping the instantaneous concentration of enone low relative to the amine, drastically suppressing polymerization.

  • Controlled Addition: Do not mix all reagents at once. Add the aldehyde dropwise to the refluxing aniline/acid mixture over 2–4 hours.

Issue 3: Purification Nightmares

User Question: "I have product, but it's trapped in a tarry matrix. Steam distillation is too slow, and column chromatography is clogging."

Technical Diagnosis: The tar consists of cross-linked oligomers that trap the quinoline base physically. Standard extraction often pulls the "soluble oligomers" along with the product.

Corrective Action:

  • The "Zinc Chloride" Trick: For Doebner-von Miller reactions, form the Zinc Chloride double salt (

    
    ). This complex often crystallizes directly from the acidic reaction mixture, leaving the non-basic tar in the solution.
    
  • Salt Formation: Dissolve the crude tarry oil in dilute sulfuric acid (

    
    ). The quinoline forms a water-soluble sulfate. The non-basic tar remains insoluble and can be filtered off (use Celite). Basify the clear filtrate to recover pure quinoline.
    
Part 2: Advanced Experimental Protocols
Protocol A: Modified Skraup Synthesis using "Sulfo-mix"

Significantly reduces violence and tar compared to the classical Nitrobenzene method.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Sulfo-mix: Mix 60g conc.

    
     with 20g Sodium m-nitrobenzenesulfonate.
    
  • Ferrous Sulfate (

    
    ) (0.5g)
    
  • Water (20 mL)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), combine aniline, glycerol, and ferrous sulfate.

  • Addition: Heat the mixture to 100°C. Add the Sulfo-mix dropwise over 45 minutes. Critical: Maintain internal temperature between 100–110°C. If it spikes, stop addition immediately.

  • Reflux: Once addition is complete, heat to reflux (approx. 140°C) for 4 hours. The reaction should be dark brown, not black/solid.

  • Workup: Cool to 80°C. Pour into 500mL ice water.

  • Tar Removal: Filter the acidic solution through a Celite pad to remove insoluble tar.

  • Isolation: Basify the filtrate with 50% NaOH to pH > 10. Steam distill the resulting oil to obtain pure quinoline (typical yield: 75-85%).

Protocol B: Biphasic Doebner-von Miller Synthesis

Best for substituted quinolines (e.g., Quinaldine) to prevent polymerization.

Reagents:

  • Aniline (0.1 mol)

  • Conc. HCl (60 mL)

  • Toluene (50 mL)

  • Crotonaldehyde (0.12 mol)

Step-by-Step:

  • Setup: Mix aniline, HCl, and Toluene in a flask. Heat to reflux (85-90°C) with vigorous stirring.

  • Biphasic Addition: Dissolve crotonaldehyde in 10 mL Toluene. Add this solution dropwise to the refluxing mixture over 3 hours .

    • Mechanism:[2][3][4][5][6] The toluene keeps the aldehyde dilute; the reaction occurs at the interface where aniline concentration is high.

  • Completion: Reflux for an additional 1 hour.

  • Separation: Decant the toluene layer (contains non-basic impurities).

  • Isolation: Basify the aqueous layer with NaOH. Extract the liberated oil with ether/DCM. Distill under reduced pressure.

Part 3: Data & Visualization
Table 1: Comparative Efficiency of Synthesis Methods
MethodOxidant/CatalystTar FormationTypical YieldSafety Profile
Classical Skraup Nitrobenzene /

High (Solid Mass)30–45%Poor (Violent exotherms)
Modified Skraup Sulfo-mix /

Low (Soluble Oil)75–85% Good (Controlled)
Classical Doebner Aqueous HClHigh (Resin)20–40%Moderate
Biphasic Doebner Toluene / HClVery Low65–80% Excellent
Figure 1: Mechanism of Tar Formation vs. Cyclization

TarMechanism Start α,β-Unsaturated Carbonyl (Acrolein/Enone) Michael Michael Adduct (β-amino ketone) Start->Michael + Aniline (Controlled Addn) Radical Free Radical / Cationic Initiation Start->Radical High Temp / Conc. Acid Aniline Aniline Aniline->Michael Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid Catalyst Quinoline QUINOLINE (Product) Cyclization->Quinoline Oxidation (-2H) Polymer Linear/Cross-linked Polymers Radical->Polymer Chain Growth Tar INSOLUBLE TAR (Byproduct) Polymer->Tar Cross-linking Control PREVENTION: 1. Moderators (FeSO4) 2. Biphasic System 3. Slow Addition Control->Start

Caption: Kinetic competition between the desired Michael addition (Green) and the undesired polymerization pathway (Red).

Figure 2: Purification Workflow for Tarry Mixtures

Purification Crude Crude Reaction Mixture (Quinoline + Tar + Acid) Step1 Dilute with Ice Water Crude->Step1 Filter1 Filter (Celite) Step1->Filter1 Filtrate Acidic Filtrate (Quinoline Salt + Soluble Impurities) Filter1->Filtrate Residue Solid Tar (Discard) Filter1->Residue Step2 Basify (NaOH, pH > 10) Filtrate->Step2 Oil Liberated Oil (Free Base) Step2->Oil Choice Select Purification Method Oil->Choice MethodA Method A: Steam Distillation (Best for simple Quinolines) Choice->MethodA MethodB Method B: Zinc Chloride Complex (Best for substituted) Choice->MethodB Final Pure Quinoline MethodA->Final MethodB->Final

Caption: Logical workflow to separate quinoline from polymeric byproducts based on solubility and volatility.

References
  • BenchChem. (2025).[7][8] Avoiding Polymerization in Quinoline Synthesis: Troubleshooting & Optimization. Retrieved from [8]

  • Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[2][7][8][9][10] Organic Reactions, 7, 59-98.[5] (Classic reference for the Sulfo-mix modification).

  • Matsugi, M., et al. (2000).[11] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[11] Tetrahedron Letters, 41(44), 8523-8525. Retrieved from

  • Song, Y., et al. (2020).[5] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI Molecules. Retrieved from

  • Organic Syntheses. 6-Methoxy-8-nitroquinoline (Modified Skraup Protocol). Coll. Vol. 3, p.568 (1955). Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Cyclization Conditions for 4-Hydroxyquinolines

Welcome to the technical support center for the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical chemical scaffold. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, improve yields, and obtain high-purity products.

Introduction to 4-Hydroxyquinoline Synthesis

The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmaceuticals.[1] Its synthesis is a cornerstone of many drug discovery programs. The most common and robust methods for constructing this bicyclic system are the Conrad-Limpach and Camps cyclizations. While these methods are well-established, they are not without their challenges, often requiring harsh reaction conditions such as high temperatures.[1][2] This guide will address the nuances of these reactions to help you navigate the common pitfalls.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[1][3]

Question 1: My Conrad-Limpach synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Conrad-Limpach synthesis are a common issue and can often be traced back to several key factors:

  • Incomplete Cyclization: The thermal cyclization of the intermediate β-aminoacrylate requires high temperatures, typically around 250 °C.[4][5] Insufficient temperature or heating time can lead to incomplete conversion to the desired 4-hydroxyquinoline.

    • Solution: Ensure your reaction setup can achieve and maintain the required temperature. High-boiling, inert solvents are crucial for effective heat transfer. Traditionally, mineral oil or diphenyl ether have been used.[4][6] Consider using a solvent with a boiling point in the desired range (see Table 1). Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Suboptimal Solvent Choice: The choice of solvent for the high-temperature cyclization is critical. While high-boiling hydrocarbons are effective, they can be difficult to remove.

    • Solution: A study on various solvents for the Conrad-Limpach reaction has shown that the yield generally increases with the boiling point of the solvent.[6] User-friendly alternatives to mineral oil and diphenyl ether have been identified.[6]

SolventBoiling Point (°C)Reported Yield (%)
Methyl benzoate19925
Ethyl benzoate21245
Propyl benzoate23155
Isobutyl benzoate24766
1,2,4-Trichlorobenzene21460
2-Nitrotoluene22262
2,6-di-tert-butylphenol26465
Dowtherm A25770
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Synthesis.[6]
  • Side Reactions: At elevated temperatures, particularly during the initial condensation step, a competing reaction known as the Knorr synthesis can occur, leading to the formation of the isomeric 2-hydroxyquinoline.[4][7] This happens when the aniline attacks the ester carbonyl of the β-ketoester, which is thermodynamically favored at higher temperatures (around 140 °C).[4]

    • Solution: To favor the formation of the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (e.g., room temperature to reflux in a lower boiling solvent like ethanol) to form the kinetic product, the β-aminoacrylate.[4][8] This intermediate is then isolated before being subjected to the high-temperature cyclization.

Question 2: I am observing the formation of the 2-hydroxyquinoline isomer in my Conrad-Limpach reaction. How can I control the regioselectivity?

Answer:

The regioselectivity of the Conrad-Limpach synthesis is primarily controlled by the temperature of the initial condensation step.[9]

  • Kinetic vs. Thermodynamic Control: The reaction of an aniline with a β-ketoester has two potential points of attack: the ketone carbonyl and the ester carbonyl.

    • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (e.g., room temperature), the more reactive ketone carbonyl is preferentially attacked by the aniline, leading to the formation of the β-aminoacrylate intermediate. This is the kinetic product. Subsequent high-temperature cyclization of this intermediate yields the desired 4-hydroxyquinoline.[4][9]

    • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (e.g., 140 °C), the reaction becomes reversible. The aniline can attack the less reactive ester carbonyl, leading to the formation of a β-ketoanilide. This is the thermodynamically more stable intermediate. Cyclization of the β-ketoanilide then yields the 2-hydroxyquinoline isomer, in what is known as the Knorr quinoline synthesis.[4][9]

To ensure the selective synthesis of the 4-hydroxyquinoline, a two-step procedure is recommended:

  • Step 1: Formation of the β-aminoacrylate: React the aniline and β-ketoester at a lower temperature, for instance, by refluxing in ethanol, to favor the formation of the kinetic product.[8]

  • Step 2: Thermal Cyclization: Isolate the β-aminoacrylate intermediate and then subject it to high-temperature cyclization in a suitable high-boiling solvent to obtain the 4-hydroxyquinoline.[5]

Conrad_Limpach_vs_Knorr Aniline Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Kinetic Product) Aniline->Kinetic_Intermediate Low Temp. (e.g., RT) Thermo_Intermediate β-Ketoanilide (Thermodynamic Product) Aniline->Thermo_Intermediate High Temp. (e.g., 140°C) Product_4HQ 4-Hydroxyquinoline Kinetic_Intermediate->Product_4HQ High Temp. Cyclization (~250°C) Product_2HQ 2-Hydroxyquinoline Thermo_Intermediate->Product_2HQ Cyclization Camps_Cyclization Start o-Acylaminoacetophenone Enolate_A Enolate A (from acetyl group) Start->Enolate_A Base Enolate_B Enolate B (from acyl group) Start->Enolate_B Base Product_2HQ 2-Hydroxyquinoline Enolate_A->Product_2HQ Intramolecular Attack on Amide Product_4HQ 4-Hydroxyquinoline Enolate_B->Product_4HQ Intramolecular Attack on Ketone

Regioselectivity in the Camps Cyclization.
Purification

Question 4: My crude 4-hydroxyquinoline product is highly colored and difficult to purify. What are the best methods for purification?

Answer:

Purification of crude 4-hydroxyquinolines can be challenging due to the presence of colored impurities and byproducts from the high-temperature reactions. A combination of techniques is often necessary to obtain a high-purity product.

  • Recrystallization: This is a common first step for purification.

    • Solvent Selection: Choose a solvent in which the 4-hydroxyquinoline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, acetic acid, or DMF. [8] * Decolorization: If the solution is colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it judiciously. [10] * Troubleshooting "Oiling Out": If your compound "oils out" instead of crystallizing, it could be due to the boiling point of the solvent being higher than the melting point of your compound or the presence of significant impurities. [10]In such cases, try a lower-boiling solvent or pre-purify the crude material by column chromatography. [10]* Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent system should be determined by TLC analysis.

    • Reducing Tailing: Basic compounds like quinolines can sometimes "tail" on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper bands. [10]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is a general procedure adapted from established methods. [11] Step 1: Synthesis of Ethyl β-Anilinocrotonate (Intermediate)

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux. If desired, a Dean-Stark apparatus can be used to remove the water formed during the condensation.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the excess ethyl acetoacetate and acetic acid under reduced pressure. The crude ethyl β-anilinocrotonate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, add the crude ethyl β-anilinocrotonate from Step 1.

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10-15 mL per gram of intermediate).

  • Heat the mixture with stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to below 100 °C and add a sufficient amount of petroleum ether or hexane to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold petroleum ether or hexane to remove the high-boiling solvent.

  • The crude 4-hydroxy-2-methylquinoline can be further purified by recrystallization from ethanol or another suitable solvent.

Conrad_Limpach_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Start Aniline + Ethyl Acetoacetate Reflux Reflux with Acid Catalyst Start->Reflux Intermediate Ethyl β-Anilinocrotonate Reflux->Intermediate High_Temp Heat in High-Boiling Solvent (~250°C) Intermediate->High_Temp Precipitation Precipitate with Hexane High_Temp->Precipitation Product 4-Hydroxy-2-methylquinoline Precipitation->Product

Workflow for the Conrad-Limpach Synthesis.

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile. BenchChem.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • BenchChem. (2025). comparing the efficacy of different 4-hydroxyquinoline synthesis methods. BenchChem.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.
  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Conrad-Limpach Reaction. (n.d.).
  • Wikipedia. (n.d.). Camps quinoline synthesis.
  • Camps Quinoline Synthesis. (n.d.).
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973.
  • Molnár, J., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(15), 4634.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.).
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl. Amazon S3.

Sources

Troubleshooting

Technical Support Center: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA)

Role: Senior Application Scientist Subject: Stability Profiling, Degradation Troubleshooting, and Analytical Method Optimization Reference ID: EHQCA-TECH-001 Executive Summary & Compound Profile 6-Ethoxy-4-hydroxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Stability Profiling, Degradation Troubleshooting, and Analytical Method Optimization Reference ID: EHQCA-TECH-001

Executive Summary & Compound Profile

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) is a critical scaffold in the synthesis of quinolone antibiotics and anticoccidial agents (e.g., Decoquinate analogs). Researchers working with this compound frequently encounter stability issues driven by the labile nature of the C3-carboxylic acid group and the tautomeric equilibrium of the quinoline core.

This guide addresses the three most common failure modes: Thermal Decarboxylation , Solvent-Induced Esterification , and Chromatographic Tailing .

Property Specification
CAS Registry Analogous to 34785-11-0 (Parent Acid)
Molecular Weight ~233.22 g/mol
Critical Instability Thermal Decarboxylation (>150°C), Photolysis
Tautomerism 4-Hydroxyquinoline

4-Quinolone (Predominant)

Module 1: Thermal Instability (The "Ghost Peak" Phenomenon)

The Issue

Users often report the appearance of a less polar impurity (longer retention time in RP-HPLC) after drying samples at elevated temperatures or during high-temperature synthetic steps.

Mechanism: Decarboxylation

The carboxylic acid at position 3 is electronically destabilized by the adjacent 4-hydroxy/keto group. Upon heating, EHQCA undergoes decarboxylation to form 6-ethoxy-4-hydroxyquinoline . This reaction is irreversible and accelerates under acidic conditions or temperatures exceeding 150°C.

Troubleshooting Guide

Q: I see a new peak growing at RRT ~1.2 after drying my solid at 80°C. Is this an oxidative degradant? A: Unlikely. This is almost certainly the decarboxylated degradant (6-ethoxy-4-hydroxyquinoline).

  • Diagnostic: Check the UV spectrum of the new peak. It should be virtually identical to the parent but with a slight hypsochromic shift (blue shift) due to the loss of the conjugation from the electron-withdrawing carboxyl group.

  • Confirmation: Run LC-MS. The parent is [M+H]+ ~234. The degradant will be [M+H]+ ~190 (Loss of 44 Da, CO₂).

Q: How do I prevent this during manufacturing/drying? A:

  • Lower Temperature: Limit drying temperature to <50°C under high vacuum.

  • Avoid Acidic Environments: Do not heat in the presence of strong mineral acids, which catalyze the decarboxylation mechanism.

Pathway Visualization

Decarboxylation Parent EHQCA (Parent Acid) [M+H]+ ~234 Transition Transition State (Cyclic 6-membered) Parent->Transition Heat (>150°C) or Acid Catalyst Product 6-Ethoxy-4-hydroxyquinoline (Decarboxy Impurity) [M+H]+ ~190 Transition->Product CO2 CO2 (Gas) Transition->CO2

Caption: Thermal degradation pathway showing the irreversible loss of CO2 to form the decarboxylated impurity.

Module 2: Analytical Artifacts (Solvent Interaction)

The Issue

During HPLC sample preparation, the main peak area decreases over time, and a new peak appears with a mass shift of +14 or +28 Da.

Mechanism: In-Situ Esterification

The C3-carboxylic acid is reactive. If EHQCA is dissolved in Methanol or Ethanol (common HPLC diluents) and allowed to stand, especially in the presence of trace acid (e.g., 0.1% Formic Acid in mobile phase), it will convert to the methyl or ethyl ester.

Troubleshooting Guide

Q: My sample purity drops from 99% to 95% after sitting in the autosampler for 12 hours. Why? A: You are likely using an alcohol-based diluent.

  • Immediate Fix: Switch your diluent to Acetonitrile:Water or DMSO . Avoid Methanol/Ethanol for standard preparation.

  • Verification: If using Methanol, look for [M+H]+ ~248 (Methyl Ester). If using Ethanol, look for [M+H]+ ~262 (Ethyl Ester).

Q: Can I use alcoholic solvents if I keep the temperature at 4°C? A: It slows the reaction but does not stop it. For accurate quantitation, alcoholic solvents are contraindicated .

Module 3: Chromatographic Method Optimization

The Issue

4-Hydroxyquinolines are notorious for peak tailing and poor resolution . This is caused by the interaction of the basic nitrogen (quinoline ring) with residual silanols on the silica column, and the chelating ability of the 4-hydroxy/3-carboxyl motif.

Method Development Protocol
ParameterRecommendationRationale
Column C18 with high carbon load & end-capping (e.g., Waters XBridge or Phenomenex Gemini)Reduces silanol activity.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5 - 5.0)Buffers the ionizable carboxyl group and suppresses silanol ionization.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers.
Additives EDTA (0.1 mM) (Optional)If peak splitting occurs, trace metals may be chelating the compound. EDTA scavenges metals.
Detection UV @ 245 nm & 315 nm245 nm for sensitivity; 315 nm for specificity (quinoline core).
Troubleshooting Flowchart

HPLC_Troubleshooting Start Issue: Poor Peak Shape Check1 Is the peak tailing? Start->Check1 Check2 Is the peak splitting? Check1->Check2 No Action1 Add Ion Pair Reagent (e.g., 0.1% TEA) or Increase Buffer Strength Check1->Action1 Yes Action2 Check Diluent Compatibility (Match Mobile Phase) Check2->Action2 Fronting/Shoulder Action3 Add 0.1mM EDTA (Metal Chelation) Check2->Action3 Twin Peaks

Caption: Decision tree for resolving common HPLC peak shape issues with Quinoline-3-carboxylic acids.

References

  • PubChem. (n.d.).[1] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Validation of decarboxylation mechanism in 4-hydroxyquinoline-3-carboxylic acids).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (Analogous method for basic quinoline retention and silanol suppression). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation Reactions.[2][3] (General mechanism for thermal decarboxylation of beta-keto acids/vinylogous acids). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone for ensuring the safety, ef...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone for ensuring the safety, efficacy, and quality of drug substances and products. This is particularly critical for quinoline carboxylic acids, a class of compounds integral to various therapeutic agents. This guide provides an in-depth comparison of analytical method validation strategies for these molecules, grounded in scientific principles and regulatory expectations.

The Imperative of Method Validation for Quinoline Carboxylic Acids

Quinoline carboxylic acids and their derivatives are key pharmacophores in a range of pharmaceuticals, including well-known antibacterial agents. Their accurate and precise quantification is non-negotiable for ensuring proper dosage and minimizing impurities. Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose, a requirement mandated by global regulatory bodies.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, which has been recently updated to encourage a more robust, lifecycle-based approach to analytical procedures.[3][4][5]

Core Validation Parameters: A Scientific Rationale

The validation of an analytical method is a holistic process that evaluates several key performance characteristics.[6][7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5]

Parameter Scientific Rationale for Quinoline Carboxylic Acids Typical Acceptance Criteria (for HPLC Assay)
Specificity The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8] For quinoline carboxylic acids, this is crucial to distinguish the active pharmaceutical ingredient (API) from structurally similar process impurities or degradants.The method should resolve the analyte peak from all potential interfering peaks (e.g., placebo, related substances, degradation products). Peak purity analysis (e.g., using a photodiode array detector) should confirm homogeneity.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[8] This ensures that the method provides accurate results across the expected concentration range of the samples.Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.[9]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[8] This defines the operational boundaries of the method.For assays, typically 80% to 120% of the test concentration.[6] For impurity testing, from the reporting limit to 120% of the specification.[6]
Accuracy The closeness of the test results to the true value.[8] This confirms that the method is free from systematic error.For assays, typically 98.0% to 102.0% recovery of the analyte in a spiked matrix.[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[6]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]Typically determined by signal-to-noise ratio (e.g., 3:1) or based on the standard deviation of the response and the slope of the calibration curve.[7]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Typically determined by signal-to-noise ratio (e.g., 10:1) or based on the standard deviation of the response and the slope of the calibration curve.[7]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.The system suitability parameters should remain within acceptable limits when method parameters (e.g., pH of mobile phase, column temperature, flow rate) are slightly varied.

Comparative Analysis of Analytical Techniques for Quinoline Carboxylic Acids

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of quinoline carboxylic acids due to its versatility and sensitivity.

HPLC Mode Principle Advantages for Quinoline Carboxylic Acids Disadvantages
Reversed-Phase (RP-HPLC) Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12]Excellent for separating quinoline carboxylic acids and their less polar impurities. Robust and widely applicable.[13]May require ion-pairing agents for highly polar quinoline carboxylic acids to improve retention and peak shape.
Ion-Pair (IP-RP-HPLC) An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a reversed-phase column.Improves retention and peak shape of acidic quinoline carboxylic acids.Can lead to longer column equilibration times and potential for baseline instability.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of organic solvent.Effective for very polar quinoline carboxylic acids that are poorly retained in reversed-phase mode.Can be more sensitive to mobile phase composition and water content.

Detection Methods:

  • UV-Visible (UV-Vis) Detection: The most common detection method. Quinolines have strong chromophores, making them readily detectable by UV. A photodiode array (PDA) detector is highly recommended for assessing peak purity.[12]

  • Fluorescence Detection: Offers higher sensitivity and selectivity for fluorescent quinoline carboxylic acids.

  • Mass Spectrometry (MS) Detection: Provides structural information and is invaluable for identifying unknown impurities and degradation products. It is the gold standard for specificity.[14]

The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of method validation that helps to establish the stability-indicating properties of an analytical method.[15][16] It involves subjecting the drug substance to various stress conditions to generate potential degradation products.[2]

Caption: Forced degradation workflow to establish a stability-indicating method.

The goal is to achieve a target degradation of 5-20%.[17] This ensures that the analytical method can effectively separate the intact drug from its degradation products, proving its specificity.[16]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Specificity and Forced Degradation
  • Prepare Solutions:

    • Drug substance solution at the target concentration.

    • Placebo (formulation excipients) solution.

    • Spiked solution (drug substance in placebo).

  • Forced Degradation:

    • Acid Hydrolysis: Reflux the drug substance solution in 0.1 M HCl.

    • Base Hydrolysis: Reflux the drug substance solution in 0.1 M NaOH.

    • Oxidation: Treat the drug substance solution with 3% H₂O₂.

    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photostability: Expose the drug substance solution to UV and visible light as per ICH Q1B guidelines.[2]

  • Analysis:

    • Inject all solutions into the HPLC system.

    • Assess the resolution between the parent drug peak and any degradation product peaks.

    • Perform peak purity analysis on the parent peak in the stressed samples using a PDA detector.

Protocol 2: Linearity
  • Prepare a Stock Solution: Accurately weigh and dissolve the quinoline carboxylic acid reference standard in a suitable diluent.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering the expected range of the analytical method.[7]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[18]

Protocol 3: Accuracy (Recovery)
  • Prepare Spiked Samples: Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the quinoline carboxylic acid reference standard into a placebo mixture. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Method Selection and Validation Workflow

The selection and validation of an analytical method is a systematic process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., RP-HPLC) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Perform Forced Degradation Studies C->D E Validate Specificity D->E F Validate Linearity & Range E->F G Validate Accuracy & Precision F->G H Validate Robustness G->H I Determine LOD & LOQ H->I J Implement for Routine QC Testing I->J

Sources

Comparative

Comparative Cytotoxicity Profiling: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid vs. Doxorubicin

This guide provides a rigorous technical comparison between 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) —a representative quinolone scaffold—and Doxorubicin (DOX) , the clinical gold standard for cytotoxicity....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) —a representative quinolone scaffold—and Doxorubicin (DOX) , the clinical gold standard for cytotoxicity.

This analysis is designed for researchers investigating novel quinoline derivatives, repurposing strategies (e.g., Decoquinate analogs), or structure-activity relationships (SAR) where Doxorubicin serves as the positive control.

Executive Technical Summary

FeatureDoxorubicin (DOX) 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid (EHQCA)
Role Clinical Anthracycline AntibioticSynthetic Scaffold / Metabolic Intermediate
Primary Mechanism DNA Intercalation & Topoisomerase II PoisoningMetal Chelation & Mitochondrial Respiration Modulation
Cytotoxicity (IC50) High Potency (10–500 nM range)Low to Moderate Potency (>50 µM typically)*
Key Toxicity Cardiotoxicity (ROS-mediated)Generally low systemic toxicity; poor cell permeability in acid form
Solubility Water-soluble (Hydrophilic)Poor aqueous solubility (Lipophilic/Amphoteric)
Primary Application Broad-spectrum chemotherapyLead compound for antiparasitic/anticancer drug design

*Note: EHQCA is the core scaffold of Decoquinate. While Decoquinate (the ester) exhibits nanomolar anticancer activity via mitochondrial targeting, the free acid (EHQCA) often shows reduced cytotoxicity due to lower cellular uptake and lack of the lipophilic tail.

Mechanistic Divergence

To interpret cytotoxicity data correctly, one must understand that these two agents kill cells through fundamentally different pathways.

Doxorubicin: The "Nuclear Bomb"

Doxorubicin acts primarily in the nucleus. It intercalates into DNA base pairs and stabilizes the Topoisomerase II-DNA complex, preventing religation and causing double-strand breaks. Secondarily, its quinone moiety undergoes redox cycling, generating superoxide anions (ROS) that destroy cellular membranes and proteins.

EHQCA: The "Mitochondrial/Chelation" Scaffold

The 4-hydroxy-3-carboxylic acid motif is a classic chelating pharmacophore.

  • Metal Chelation: It binds divalent cations (

    
    , 
    
    
    
    ,
    
    
    ), which can inhibit metalloenzymes.
  • Mitochondrial Targeting: As a structural analog of ubiquinone (coenzyme Q), quinolone-3-carboxylates can inhibit the mitochondrial electron transport chain (Complex III), leading to ATP depletion and metabolic starvation rather than immediate DNA damage.

  • Permeability Constraint: The free carboxylic acid at position 3 is ionized at physiological pH, limiting passive diffusion across the cell membrane compared to its ester derivatives (e.g., Decoquinate).

Mechanistic Pathway Visualization

MechanismComparison DOX Doxorubicin Nucleus Nucleus DOX->Nucleus Intercalation ROS ROS Generation DOX->ROS Redox Cycling EHQCA EHQCA (Scaffold) Mito Mitochondria EHQCA->Mito If Permeable Chelation Metal Chelation (Fe2+, Mg2+) EHQCA->Chelation Extracellular/Cytosolic TopoII Topoisomerase II Inhibition Nucleus->TopoII ComplexIII Complex III Inhibition Mito->ComplexIII DSB DNA Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis ROS->Apoptosis ATP ATP Depletion ComplexIII->ATP Chelation->Apoptosis Weak ATP->Apoptosis Slow

Caption: Doxorubicin induces rapid apoptosis via nuclear damage and ROS, while EHQCA acts via metabolic inhibition and chelation, often requiring structural modification for potency.

Experimental Protocols for Comparison

When publishing a comparison, you cannot simply run a single MTT assay. You must validate the mechanism alongside the potency.

Protocol A: The "Gold Standard" Cytotoxicity Assay (MTT/MTS)

Objective: Determine the IC50 shift between the drug (DOX) and the scaffold (EHQCA).

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or HepG2) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Preparation:

    • DOX Stock: Dissolve in water or DMSO (10 mM).

    • EHQCA Stock: Dissolve in DMSO (10 mM). Note: EHQCA may require warming or sonication due to poor solubility.

  • Treatment:

    • DOX Range: Serial dilutions from 10 µM down to 1 nM (log scale).

    • EHQCA Range: Serial dilutions from 200 µM down to 1 µM. Crucial: You must test higher concentrations for the scaffold to detect activity.

  • Incubation: 48 hours or 72 hours.

  • Readout: Add MTT/MTS reagent. Read absorbance at 570 nm (MTT) or 490 nm (MTS).

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Expected Outcome:

  • DOX: Sigmoidal curve with IC50 ~0.1–0.5 µM.

  • EHQCA: Likely a flat curve or shallow slope with IC50 >50 µM. If IC50 is <10 µM, check for contamination or specific sensitivity (e.g., mitochondrial defect cells).

Protocol B: Rescue Experiment (Mechanistic Validation)

Objective: Prove that EHQCA toxicity is related to metal chelation or ROS, distinguishing it from DOX.

  • Setup: Prepare three sets of plates.

    • Set 1: Cells + EHQCA only.

    • Set 2: Cells + EHQCA + Iron (FeCl3, 10 µM) (Tests chelation rescue).

    • Set 3: Cells + EHQCA + Pyruvate/Uridine (Tests mitochondrial respiration rescue).

  • Control: Run DOX in parallel (Iron/Pyruvate should not significantly rescue DOX toxicity).

  • Result Interpretation: If Iron or Pyruvate restores cell viability in EHQCA-treated cells but not DOX-treated cells, the mechanism is confirmed as chelation or mitochondrial inhibition.

Experimental Workflow Diagram

Workflow Start Start Comparison Solubility Solubility Check (DMSO vs Water) Start->Solubility Parallel Parallel Treatment Arms Solubility->Parallel ArmDOX Arm A: Doxorubicin (0.001 - 10 µM) Parallel->ArmDOX ArmEHQCA Arm B: EHQCA (1 - 200 µM) Parallel->ArmEHQCA Assay1 MTT/MTS Assay (48h/72h) ArmDOX->Assay1 ArmEHQCA->Assay1 Decision IC50 Calculation Assay1->Decision HighPotency IC50 < 1 µM (Potent) Decision->HighPotency DOX LowPotency IC50 > 50 µM (Scaffold) Decision->LowPotency EHQCA Mechanistic Mechanistic Validation (Rescue Assays / ROS Stain) HighPotency->Mechanistic LowPotency->Mechanistic

Caption: Step-by-step workflow for comparative profiling, emphasizing the need for different concentration ranges.

Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret discrepancies:

ObservationLikely CauseCorrective Action
EHQCA shows no toxicity Poor solubility or cell permeability.Verify solubility in media. Try an ester derivative (e.g., ethyl ester) to improve uptake.
EHQCA IC50 is surprisingly low (<5 µM) Cell line specific sensitivity (e.g., glycolytic-deficient cells).Check cell metabolic state.[1] Confirm with a non-metabolic assay (e.g., Trypan Blue or LDH) to rule out metabolic interference with MTT.
DOX IC50 is high (>1 µM) Drug degradation or resistant cell line (MDR+).Prepare fresh DOX. Verify P-gp expression in cells (MCF-7/ADR are resistant).
Precipitation in wells EHQCA crashed out of solution.Reduce max concentration or increase DMSO % (keep <0.5% final).

References

  • Doxorubicin Mechanism & Cardiotoxicity

    • Source: Thorn, C. F., et al. (2011). "Doxorubicin pathways: pharmacodynamics and pharmacokinetics." Pharmacogenetics and Genomics.
    • Link:

  • Quinolone-3-Carboxylic Acid Deriv

    • Source: Joseph, L., et al. (2022). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." MDPI Molecules.
    • Link:

  • Decoquinate (EHQCA Deriv

    • Source: Li, Y., et al. (2021). "Decoquinate inhibits tumor growth by targeting mitochondrial cytochrome b.
    • Link:

  • PubChem Compound Summary: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxyl

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 721188.
    • Link:

Sources

Validation

Head-to-head comparison of quinoline-3-carboxylic acid analogs

Executive Summary: The Scaffold Pivot The quinoline-3-carboxylic acid scaffold has historically been synonymous with the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin), targeting bacterial DNA gyrase. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Pivot

The quinoline-3-carboxylic acid scaffold has historically been synonymous with the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin), targeting bacterial DNA gyrase. However, recent medicinal chemistry campaigns have successfully repurposed this pharmacophore for oncology, specifically targeting Dihydroorotate Dehydrogenase (DHODH) and Casein Kinase 2 (CK2) .

This guide provides a head-to-head technical analysis of these analogs, contrasting the classic antibacterial 4-oxo-1,4-dihydro motifs with the emerging aromatic quinoline-4-carboxylic acid anticancer agents. We evaluate performance based on IC50 potency, selectivity indices, and synthetic accessibility.

Structural Logic & SAR Map

The biological function of the quinoline-3-carboxylic acid core is dictated by the tautomeric state and specific substitutions at C-4, C-6, and C-7.

Figure 1: Functional Zone Analysis

SAR_Map Core Quinoline-3-Carboxylic Acid (Core Scaffold) Zone1 Position 3 (-COOH) & 4 (Oxo/OH) Mg2+ Chelation Bridge Essential for Gyrase Binding Core->Zone1 Primary Binding Zone2 Position 6 (F/Cl) Potency Amplifier Increases Cell Penetration Core->Zone2 Pharmacokinetics Zone3 Position 7 (Cyclic Amine) Spectrum Determinant Controls GABA Toxicity Core->Zone3 Target Specificity Zone4 Position 2 (Aryl/Styryl) Anticancer Switch Modulates DHODH/CK2 Selectivity Core->Zone4 Indication Pivot

Caption: Functional decomposition of the quinoline scaffold. Note that Position 2 substitution is the critical "switch" moving the scaffold from antibacterial to anticancer activity.

Head-to-Head: Antibacterial vs. Anticancer Potency[1]

This section contrasts the "Gold Standard" antibacterial performance with the "Emerging" anticancer efficacy of modified analogs.

Antibacterial Benchmark (Gyrase Inhibition)

The 4-oxo-1,4-dihydro tautomer is essential here. The comparison highlights the evolution from 2nd to 4th generation agents.

Analog ClassRepresentative CompoundTarget (IC50)Key Structural FeatureClinical Status
2nd Gen CiprofloxacinE. coli Gyrase: 0.15 µg/mLC-7 Piperazine, C-6 FluorineStandard of Care
3rd Gen LevofloxacinE. coli Gyrase: 0.50 µg/mLS-enantiomer, O-C-N bridgeBroad Spectrum
4th Gen MoxifloxacinS. aureus Topo IV: 1.5 µg/mLC-7 DiazabicyclononaneEnhanced Gram(+)
Anticancer Frontier (DHODH & CK2 Inhibition)

The focus shifts to aromatic quinoline-4-carboxylic acids (Brequinar analogs) and 2-styryl-quinoline-3-carboxylic acids .

AnalogTargetPotency (IC50)Mechanism of ActionSelectivity Index
Brequinar hDHODH~10-20 nMDepletes pyrimidine poolLow (Narrow Therapeutic Window)
Compound 41 (Ref 4)hDHODH9.71 ± 1.4 nM H-bond with Thr63/Tyr356High (Oral Bioavailability 56%)
Compound 16b (Ref 5)Topo II1.92 µMDNA Intercalation>10 (vs Fibroblasts)
2-Amino-3-COOH CK20.65 µMATP CompetitiveModerate

Performance Verdict:

  • Potency: The novel 2-aryl-4-quinoline analog (Compound 41 ) outperforms the parent Brequinar in hDHODH inhibition (9.7 nM vs ~20 nM) due to optimized hydrophobic interactions in the ubiquinone binding tunnel.

  • Selectivity: 2-styryl derivatives (Compound 16b) utilize the acidic tumor microenvironment (pKa modulation) to achieve >10-fold selectivity for gastric cancer cells over normal fibroblasts.

Experimental Protocols

Synthesis: Optimized Gould-Jacobs Reaction

This protocol synthesizes the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. We utilize a microwave-assisted approach for higher yield compared to traditional thermal cyclization.[1]

Reagents:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent)

  • NaOH (2M)

Workflow Diagram:

Synthesis_Flow Step1 Condensation Aniline + EMME 120°C, 1h Step2 Cyclization Microwave: 250°C, 15 min (or Reflux in Diphenyl Ether) Step1->Step2 - EtOH Step3 Hydrolysis 2M NaOH, Reflux 2h Step2->Step3 Ester Cleavage Step4 Isolation Acidify to pH 2 Filter Precipitate Step3->Step4 Crystallization

Caption: Microwave-assisted Gould-Jacobs synthesis pathway reducing reaction time from 4 hours to 15 minutes.

Step-by-Step Procedure:

  • Condensation: Mix 10 mmol of aniline and 11 mmol of EMME in a round-bottom flask. Heat to 110-120°C for 1 hour under a Dean-Stark trap to remove ethanol.

  • Cyclization: Transfer the intermediate (anilinomethylenemalonate) to a microwave vial containing diphenyl ether (5 mL). Irradiate at 250°C for 15 minutes (or reflux at 260°C for 4 hours conventionally).

  • Workup: Cool the mixture. Dilute with hexane to precipitate the quinoline ester. Filter and wash with hexane.

  • Hydrolysis: Suspend the ester in 20 mL of 2M NaOH. Reflux for 2 hours until the solution becomes clear.

  • Isolation: Cool to room temperature. Acidify with 6M HCl to pH 1-2. The carboxylic acid will precipitate as a white/off-white solid. Recrystallize from DMF/Ethanol.

Biological Assay: hDHODH Inhibition (Colorimetric)

Objective: Determine IC50 of analogs against human Dihydroorotate Dehydrogenase.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Ubiquinone (Q) to Ubiquinol (QH2). This is coupled to the reduction of DCIP (blue) to DCIP-H2 (colorless), measurable at 600 nm.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Reaction Mix: In a 96-well plate, add:

    • Buffer (to 200 µL final)

    • L-Dihydroorotate (1 mM)

    • Decylubiquinone (100 µM)

    • DCIP (60 µM)

    • Test Compound (Serial dilution: 0.1 nM to 10 µM)

  • Initiation: Add 20 nM recombinant hDHODH enzyme.

  • Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes at 25°C.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
    

Strategic Selection Guide

If your goal is...Select this Scaffold VariantCritical Modification
Broad Spectrum Antibacterial 4-oxo-1,4-dihydroquinoline-3-COOHC-7: Add diazabicyclononane (Moxifloxacin-like) to reduce efflux liability.
Solid Tumor Targeting 2-styrylquinoline-3-COOHC-2: Styryl group confers pKa-dependent selectivity for acidic tumor environments.
Metabolic Enzyme Inhibition 2-aryl-4-quinoline-COOHC-2: Bi-aryl system mimics the ubiquinone tail for DHODH binding.
Lead Optimization 8-methoxy-quinoline-3-COOHC-8: Methoxy group reduces photosensitivity compared to C-8 halogenated analogs.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]

  • Arabiyat, S., et al. (2024).[3] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.[3][4] Chemical Biology & Drug Design.[4][5]

  • Shahrukh, A., et al. (2025).[6] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Costa, R., et al. (2021). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules.[1][2][4][5][7][8][9][10][11][12][13][14]

  • BenchChem. (2025).[7] Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

[1][2] Executive Safety Summary Compound: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS Registry Number: 303121-10-0 (Common analog reference) Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Compound: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS Registry Number: 303121-10-0 (Common analog reference) Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant / Harmful (GHS Category 2/3)[1]

This guide defines the mandatory safety architecture for handling this quinoline derivative. While often used as a scaffold in antimalarial and coccidiostat drug development (e.g., Decoquinate analogs), its acidic nature and potential for fine particulate generation require strict adherence to respiratory and contact precautions.

Critical Directive: Treat this substance as a respiratory sensitizer candidate . Although standard GHS data lists it as an irritant (H335), quinoline rings can exhibit unpredictable toxicological profiles. Engineering controls are primary; PPE is secondary.

Risk Assessment & Hazard Logic

Effective safety is based on understanding the mechanism of harm, not just following a checklist.

Hazard DomainGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via ingestion.[1][2]Zero-tolerance for surface contamination. Residue on gloves transferred to phones/pens is the primary vector.[1]
Skin Irritation H315 Acidic functionality (carboxylic acid) protonates skin proteins, causing contact dermatitis.[1][2]Double-gloving is required during weighing to prevent micro-tears from exposing skin to acidic dust.[1][2]
Eye Irritation H319 Solid particulates dissolve in ocular fluid, creating a localized acidic environment (pH drop).[1][2]Safety Goggles (sealed) are mandatory.[1][2] Standard safety glasses allow dust entry from the sides.
STOT - Single Exp. H335 Inhalation of fine dust irritates the upper respiratory tract mucosa.[1][2]Engineering Control: All solid handling must occur inside a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm min.) Nitrile offers excellent resistance to organic acids.[1][2] Note: If dissolved in DMF or DMSO, upgrade to Laminate Film (Silver Shield) gloves, as thin nitrile is permeable to these solvents.
Hand Protection (Secondary) Long-cuff Nitrile (Outer) Provides a sacrificial layer.[1][2] Remove outer gloves immediately after weighing or if visible contamination occurs.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ rated.[1][2] Essential to prevent airborne dust from bypassing the side shields of standard safety glasses.
Respiratory Protection N95 / P100 (Task Specific) Required only if handling outside a fume hood (e.g., balance calibration or spill cleanup).[1][2] Inside a functioning hood, no respirator is required.
Body Protection Poly-cotton Lab Coat (High-neck) Must be buttoned to the neck to protect the suprasternal notch from dust accumulation.[1][2]
Operational Workflow: The "Dust-Free" Protocol[1]

This protocol minimizes the generation of airborne particulates, the highest risk factor for this solid.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Dry organic acid powders are prone to static charge, causing "jumping" and aerosolization during weighing.

  • Staging: Place a secondary containment tray inside the hood. All weighing and transfer happen inside this tray.

Phase 2: Weighing & Transfer
  • Tare External: Tare the weigh boat before entering the powder container to avoid cross-contamination of the balance keypad.

  • The "Spatula Tap": Do not shake the spatula. Gently tap the handle against your index finger to dispense powder. This offers superior control over mass and reduces dust clouds.

  • Solvent Addition: When dissolving, add the solid to the solvent , not solvent to solid. This prevents the displacement of light powder into the air by the liquid stream.

Phase 3: Decontamination[3]
  • Wet Wipe Down: Do not dry sweep spilled powder. Use a paper towel dampened with 5% Sodium Bicarbonate (aq) to neutralize the acid and capture dust simultaneously.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out) to trap contamination inside the glove.

Waste Disposal & Compliance

Disposal must align with RCRA guidelines for organic acids.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Organic Acid." Do not mix with strong oxidizers (e.g., permanganates) or strong bases (exothermic neutralization risk).

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the waste tag explicitly lists "6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid" to alert EHS to the acidic nature.[1]

  • Container: High-density polyethylene (HDPE) is the preferred container material; it is resistant to weak organic acids and physical impact.

Safety Logic Visualization

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyWorkflow cluster_emergency Emergency Response Start START: Handling Request 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid RiskCheck Risk Assessment: Is the solid dry/fine powder? Start->RiskCheck Hazard HAZARD: Inhalation & Eye Irritation (H335/H319) RiskCheck->Hazard Yes EngControl ENGINEERING CONTROL: Certified Fume Hood Required Hazard->EngControl PPE PPE SELECTION: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat EngControl->PPE Action ACTION: Weighing & Transfer Use Static Control & Wet Wiping PPE->Action Disposal DISPOSAL: Segregate as Organic Acid Waste (No Oxidizers/Bases) Action->Disposal Spill Spill Event Cleanup Do NOT Dry Sweep Use Wet Wipe (5% NaHCO3) Spill->Cleanup

Figure 1: Decision logic and workflow for the safe handling of quinoline carboxylic acid derivatives, emphasizing engineering controls over PPE.

References
  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: Quinoline-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
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